molecular formula C12H10BrNO B2451760 2-(2-Bromophenoxy)aniline CAS No. 70787-31-4

2-(2-Bromophenoxy)aniline

Cat. No.: B2451760
CAS No.: 70787-31-4
M. Wt: 264.122
InChI Key: RPVHFIMBVPJZMB-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)aniline is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.122. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHFIMBVPJZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromophenoxy)aniline (CAS 70787-31-4): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-(2-Bromophenoxy)aniline (CAS 70787-31-4) is a substituted diaryl ether aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural motif, combining a nucleophilic aniline core with a sterically demanding and electronically influential bromophenoxy group, offers a rich chemical landscape for the generation of novel molecular entities. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the construction of diverse compound libraries.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry. While experimental data for this specific compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide scientifically grounded predictions and insights into its behavior.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The following table summarizes key predicted and experimentally determined properties, drawing comparisons with the parent compound, 2-phenoxyaniline, to highlight the influence of the bromine substituent.

PropertyThis compound (Predicted/Inferred)2-Phenoxyaniline (Experimental)Rationale for Prediction/Inference
Molecular Formula C₁₂H₁₀BrNO[1]C₁₂H₁₁NOAddition of a bromine atom to the phenoxy ring.
Molecular Weight 264.12 g/mol [1]185.22 g/mol The atomic weight of bromine is approximately 79.90 g/mol .
Melting Point Likely in the range of 40-60 °C47-49 °CThe introduction of a halogen atom can influence crystal packing and melting point. The melting point of the related 2-[4-(3,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride is 174.5-176.5°C, suggesting that substitutions significantly impact this property.[2]
Boiling Point Expected to be >170 °C at 18 mmHg170 °C at 18 mmHgThe increased molecular weight due to the bromine atom will lead to a higher boiling point.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, acetone, chloroform). Sparingly soluble in water.Soluble in organic solvents; slightly soluble in water.The overall nonpolar character of the molecule suggests good solubility in organic solvents. Aniline itself is slightly soluble in water.[3]
pKa Estimated to be around 3-4~3.5 (for the anilinium ion)The electron-withdrawing nature of the phenoxy and bromophenoxy groups is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa for the conjugate acid compared to aniline (~4.6).

Synthesis of this compound: Key Methodologies

The construction of the diaryl ether linkage is the central challenge in the synthesis of this compound. Two primary strategies are employed for this purpose: the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. In the context of this compound synthesis, this would involve the coupling of 2-bromophenol with 2-nitrohalobenzene, followed by the reduction of the nitro group.

Figure 1: Proposed Ullmann condensation route for the synthesis of this compound.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of 2-(2-Bromophenoxy)nitrobenzene.

    • To a stirred solution of 2-bromophenol and 2-chloronitrobenzene in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a copper catalyst (e.g., copper(I) iodide or copper powder) and a base (e.g., potassium carbonate or cesium carbonate).

    • Heat the reaction mixture at an elevated temperature (typically 120-180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(2-bromophenoxy)nitrobenzene.

  • Step 2: Reduction to this compound.

    • Dissolve the purified 2-(2-bromophenoxy)nitrobenzene in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent. Common methods include:

      • Metal/Acid: Iron powder in the presence of a small amount of hydrochloric acid.

      • Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the catalyst or inorganic salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • The final product can be further purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination offers a more versatile and often milder alternative for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction can be adapted to form the diaryl ether linkage by coupling 2-aminophenol with a 1,2-dihalobenzene, or more directly, by coupling 2-bromophenol with 2-haloaniline.

Figure 2: Proposed Buchwald-Hartwig amination approach for the synthesis of this compound.

Experimental Protocol (Proposed):

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol, 1,2-dibromobenzene, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectrochemical Analysis: Predicted Spectral Features

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The signals for the aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing phenoxy group. The protons on the bromophenoxy ring will be affected by the bromo and ether functionalities. The N-H protons of the primary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents on each ring. The carbon attached to the nitrogen atom (C-N) is expected to be in the range of δ 140-150 ppm, while the carbon attached to the ether oxygen (C-O) will also be downfield. The carbon bearing the bromine atom (C-Br) will be shifted to a lower field compared to an unsubstituted carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Aromatic Stretching: Bands above 3000 cm⁻¹.

  • N-H Bending: A band around 1600-1650 cm⁻¹.

  • C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Asymmetric Stretching: A strong band in the region of 1200-1250 cm⁻¹.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z 263 and 265 in an approximately 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve cleavage of the ether bond and loss of the bromo or phenoxy groups.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups.

  • Aniline Moiety: The amino group is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions of the aniline ring. However, the bulky 2-phenoxy group may sterically hinder the ortho position. The amino group can also be acylated, alkylated, or diazotized to introduce further diversity.

  • Bromophenoxy Moiety: The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This is a key feature for its use in combinatorial chemistry and the synthesis of complex drug-like molecules.

  • Diaryl Ether Linkage: The ether bond is generally stable under many reaction conditions but can be cleaved under harsh acidic or reductive conditions.

Applications in Drug Discovery and Development

The 2-phenoxyaniline scaffold is a known pharmacophore and has been investigated for various therapeutic applications. A patent for 2-phenoxyaniline derivatives suggests their potential use in the treatment of ischemic diseases, such as ischemic heart disease and ischemic cerebral diseases.[2] These compounds are proposed to act by inhibiting the Na⁺/Ca²⁺ exchange system.

The presence of the bromine atom in this compound further enhances its utility as a synthetic intermediate. It can be used to generate a library of analogues where the bromine is replaced with other functional groups, allowing for the exploration of structure-activity relationships (SAR). Bromoaniline derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[5]

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the same precautions as other aniline and bromoaromatic compounds.

  • Hazards: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are suspected carcinogens.

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit undercharacterized, synthetic intermediate with significant potential in medicinal chemistry. Its combination of a reactive aniline core and a functionalizable bromophenoxy group makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, the information available for analogous compounds provides a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will be crucial in the quest for new and effective medicines.

References

  • Material Safety Data Sheet Aniline. Indenta Chemicals. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis method of aniline compound. (2011). Google Patents.
  • SAFETY DATA SHEET BROMOPHEN STOCK SOLUTION. Ilford Photo. (n.d.). Retrieved February 6, 2026, from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. (2023, December 29). [Link]

  • 2-Phenoxyaniline derivatives. (1998). Google Patents.
  • Li, X., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. Bioorganic & Medicinal Chemistry Letters, 28(9), 1561-1565. [Link]

Sources

Molecular structure and SMILES of 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2-(2-Bromophenoxy)aniline is a specialized biaryl ether scaffold used primarily as a high-value intermediate in the synthesis of tricyclic heterocycles, such as phenoxazines and dibenzoxazepines. Its structural uniqueness lies in the ortho-ortho substitution pattern, which positions the amine nucleophile and the aryl bromide electrophile in ideal proximity for intramolecular cyclization.

Molecular Identification Data
PropertySpecification
IUPAC Name This compound
CAS Registry Number 70787-31-4
SMILES Nc1ccccc1Oc2ccccc2Br
InChI Key ZQMNUMBREHBKEB-UHFFFAOYSA-N (Isomer specific check required)
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Physical State Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Synthesis & Reaction Mechanisms

The synthesis of this compound requires a strategy that preserves the base-sensitive aryl ether linkage while preventing the hydrodehalogenation of the bromine atom during nitro-reduction.

Retrosynthetic Analysis

The most robust route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction.

SynthesisRoute SM1 1-Fluoro-2-nitrobenzene (Electrophile) INT Intermediate: 2-(2-Bromophenoxy)-1-nitrobenzene SM1->INT K2CO3, DMF 90°C, SNAr SM2 2-Bromophenol (Nucleophile) SM2->INT PROD Target: This compound INT->PROD Fe / NH4Cl EtOH/H2O, 80°C (Chemoselective Reduction)

Figure 1: Two-step synthetic pathway designed to avoid debromination.

Detailed Experimental Protocol
Step 1: SNAr Coupling

Objective: Form the biaryl ether linkage. Rationale: 1-Fluoro-2-nitrobenzene is selected over the chloro-analog due to the higher electronegativity of fluorine, which lowers the LUMO energy of the ring, accelerating nucleophilic attack at the ipso carbon.

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 equiv), 2-Bromophenol (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 2-bromophenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.

    • Add 1-fluoro-2-nitrobenzene dropwise.

    • Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates. Filter and wash with water. Recrystallize from ethanol if necessary.

Step 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce -NO₂ to -NH₂ without cleaving the C-Br bond. Critical Control Point: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodehalogenation (loss of Br). We utilize Iron (Fe) powder which operates via a single-electron transfer mechanism that is inert toward aryl halides under these conditions.

  • Reagents: Nitro intermediate (1.0 equiv), Iron powder (5.0 equiv), NH₄Cl (5.0 equiv).

  • Solvent: Ethanol : Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and heat to reflux (80°C).

    • Add Iron powder portion-wise over 20 minutes (exothermic reaction).

    • Reflux for 2-3 hours.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Structural Characterization (Spectroscopy)

Verification of the structure relies on distinguishing the two non-equivalent aromatic rings and the broad amine signal.

Expected 1H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
4.80 - 5.10 Broad Singlet2H-NH₂ (Exchangeable with D₂O)
6.50 - 6.65 Multiplet1HAniline Ring (C6-H, ortho to NH₂)
6.70 - 6.85 Multiplet2HAniline Ring (C3-H, C4-H)
6.90 - 7.05 Multiplet2HPhenoxy Ring (C6'-H) + Aniline (C5-H)
7.10 - 7.25 Multiplet1HPhenoxy Ring (C4'-H)
7.30 - 7.45 Doublet of Doublets1HPhenoxy Ring (C3'-H, ortho to Br)
7.60 - 7.70 Doublet of Doublets1HPhenoxy Ring (C3'-H, deshielded by Br)

Note: The proximity of the bromine atom causes a downfield shift of the proton at the 3-position of the phenoxy ring.

Applications in Drug Discovery

The primary utility of this compound is as a "pre-organized" scaffold for synthesizing tricyclic systems. The intramolecular Buchwald-Hartwig amination allows for the formation of the central 1,4-oxazine ring found in antipsychotic and antineoplastic agents.

Applications cluster_reactions Intramolecular Cyclization Pathways SCAFFOLD This compound (Scaffold) RXN1 Pd(OAc)2, BINAP NaOtBu, Toluene SCAFFOLD->RXN1 RXN2 CO insertion Pd-Catalyzed SCAFFOLD->RXN2 TARGET1 Phenoxazine (Core for Antipsychotics) RXN1->TARGET1 C-N Bond Formation TARGET2 Dibenzoxazepinone (CNS Active Agents) RXN2->TARGET2 Carbonylation

Figure 2: Divergent synthesis pathways utilizing the scaffold for heterocycle generation.

Key Mechanistic Insight

The ortho-amino group acts as an internal tether. In palladium-catalyzed cross-coupling, the oxidative addition occurs at the C-Br bond. The proximity of the amine facilitates rapid reductive elimination, favoring the formation of the 6-membered or 7-membered ring over intermolecular polymerization.

Safety & Handling Protocol

  • Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed and may cause methemoglobinemia (cyanosis).

  • Skin/Eye: Irritant. The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • Synthesis of Phenoxazines: "Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives." National Institutes of Health (NIH).

  • Chemoselective Reduction: "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." Organic Chemistry Portal.

  • General Aniline Properties: "Aniline - Chemical properties and industrial synthesis." Wikipedia.

  • Compound Data: "this compound CAS 70787-31-4."[1][2] ChemicalBook.

Sources

Technical Comparison: 2-(2-Bromophenoxy)aniline vs. 2-(4-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Isomer-Specific Reactivity and Scaffold Applications in Drug Discovery

Executive Summary

In medicinal chemistry, the structural distinction between 2-(2-bromophenoxy)aniline (Ortho-isomer) and 2-(4-bromophenoxy)aniline (Para-isomer) dictates their utility as pharmacophore building blocks. While they share identical molecular weights and functional groups, their topological divergence fundamentally alters their reaction pathways.[1]

The Ortho-isomer is a "pre-organized" scaffold, primarily used to synthesize tricyclic heterocycles (e.g., dibenz[b,f][1,4]oxazepines) via intramolecular cyclization.[1] Conversely, the Para-isomer serves as a linear extender, utilized in fragment-based drug design (FBDD) to project substituents into distal binding pockets via intermolecular cross-coupling.[1] This guide details the synthesis, characterization, and divergent applications of these critical intermediates.

Part 1: Chemical Structure & Property Analysis[1]

The core difference lies in the position of the bromine atom on the phenoxy ring relative to the ether linkage.[1] This positioning influences the steric environment of the ether oxygen and the proximity of the reactive aryl halide to the aniline nitrogen.[1]

Comparative Data Table
FeatureThis compound2-(4-Bromophenoxy)aniline
Common Abbreviation 2,2'-BPA (Ortho)2,4'-BPA (Para)
CAS Number 40566-78-356966-46-2
Molecular Formula C₁₂H₁₀BrNOC₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol 264.12 g/mol
Geometry Folded/Compact: Br is proximal to NH₂.Linear/Extended: Br is distal to NH₂.[1]
Key Reactivity Intramolecular: Forms 7-membered rings.[1][2]Intermolecular: Linear chain extension.[1]
pKa (Conjugate Acid) ~3.8 (Predicted)~4.1 (Predicted)
LogP (Predicted) 3.423.55
Mechanistic Insight: The Proximity Effect[1]
  • Ortho-Isomer: The bromine at the 2'-position creates a steric clash that forces the two phenyl rings into a twisted conformation (non-coplanar).[1] However, it places the C-Br bond within the "reaction sphere" of the amine nitrogen, facilitating intramolecular Buchwald-Hartwig amination.[1]

  • Para-Isomer: The bromine at the 4'-position is sterically unencumbered, allowing for free rotation around the ether linkage.[1] The distance between the NH₂ and the Br (>5 Å) precludes direct intramolecular cyclization, making this isomer ideal for bis-functionalization where the amine and bromide react with different partners.[1]

Part 2: Synthetic Pathways (The "Make")[1]

Both isomers are synthesized via a nucleophilic aromatic substitution (


) followed by nitro reduction.[1] The choice of the starting bromophenol determines the final isomer.[1]
Pathway Visualization

Synthesis_Pathway Start Start: 1-Fluoro-2-nitrobenzene Inter_O Intermediate: 2-(2-Bromophenoxy)-1-nitrobenzene Start->Inter_O + Reagent A K2CO3, DMF, 80°C Inter_P Intermediate: 2-(4-Bromophenoxy)-1-nitrobenzene Start->Inter_P + Reagent B K2CO3, DMF, 80°C Reagent_O Reagent A: 2-Bromophenol (Ortho) Reagent_P Reagent B: 4-Bromophenol (Para) Reduction Reduction Step: Fe/NH4Cl or H2/Pd-C Inter_O->Reduction Inter_P->Reduction Prod_O Product A: This compound (Cyclization Precursor) Reduction->Prod_O From Inter A Prod_P Product B: 2-(4-Bromophenoxy)aniline (Linear Scaffold) Reduction->Prod_P From Inter B

Figure 1: Divergent synthesis of bromophenoxy aniline isomers via SNAr coupling and nitro reduction.

Part 3: Divergent Reactivity (The "Use")[1]

The utility of these isomers diverges sharply in the subsequent step.

1. The Ortho-Isomer: Route to Dibenzoxazepines

The this compound is the "golden key" for accessing the dibenz[b,f][1,4]oxazepine core, a privileged scaffold found in antipsychotics (e.g., Loxapine) and antidepressants.

  • Reaction: Intramolecular Pd-catalyzed C-N bond formation.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is followed by amine coordination and reductive elimination to close the 7-membered ring.[1]

  • Why it works: The ether oxygen acts as a hinge, holding the Br and NH₂ in proximity (Pre-organization effect).[1]

2. The Para-Isomer: Route to Linear Biaryls

The 2-(4-bromophenoxy)aniline cannot cyclize.[1] It is used as a bifunctional linker.[1]

  • Reaction: Chemoselective intermolecular coupling.[1]

  • Strategy: The aniline NH₂ can be acylated or alkylated first (exploiting nucleophilicity), leaving the aryl bromide intact for a subsequent Suzuki or Stille coupling (exploiting electrophilicity).[1]

Reactivity Visualization

Reactivity_Divergence Ortho This compound (Ortho) Pd_Cat Pd(OAc)2 / BINAP NaOtBu, Toluene Ortho->Pd_Cat Para 2-(4-Bromophenoxy)aniline (Para) Para->Pd_Cat Cyc_Prod Dibenz[b,f][1,4]oxazepine (Tricyclic Core) Pd_Cat->Cyc_Prod Intramolecular Ring Closure Lin_Prod No Cyclization Intermolecular Coupling Only Pd_Cat->Lin_Prod Steric Failure (Distance > 5Å)

Figure 2: The structural fate of the isomers under Buchwald-Hartwig conditions.

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of this compound

Objective: Synthesis of the ortho-isomer from commercially available precursors.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • 2-Bromophenol (1.1 eq)[3]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)

  • Iron powder (Fe) / Ammonium Chloride (

    
    )
    

Step 1:


 Coupling 
  • Dissolve 2-bromophenol (17.3 g, 100 mmol) in DMF (100 mL).

  • Add

    
     (27.6 g, 200 mmol) and stir at room temperature for 15 min to form the phenoxide.
    
  • Add 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) dropwise.

  • Heat to 80°C for 4 hours.

  • Self-Validation: Monitor TLC (20% EtOAc/Hexane). The starting fluoride (

    
    ) should disappear; a new yellow spot (Nitro ether, 
    
    
    
    ) appears.[1]
  • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over

    
    .
    

Step 2: Nitro Reduction

  • Dissolve the crude nitro intermediate in EtOH/Water (3:1, 200 mL).[1]

  • Add

    
     (5.3 g, 100 mmol) and Iron powder (16.8 g, 300 mmol).
    
  • Reflux at 80°C for 2 hours.

  • Self-Validation: The reaction mixture will turn from yellow to brown/black (iron oxide formation).[1] TLC should show a fluorescent spot (Amine) with lower

    
     than the nitro compound.[1]
    
  • Filtration: Filter hot through Celite to remove iron residues.[1]

  • Isolation: Concentrate filtrate, extract with DCM, and recrystallize from Ethanol.

Protocol B: Intramolecular Cyclization (Ortho-Isomer Only)

Objective: Conversion of this compound to Dibenz[b,f][1,4]oxazepine.

Reagents:

  • This compound (1.0 eq)

  • 
     (5 mol%)
    
  • BINAP or dppf (10 mol%)

  • 
     (1.5 eq)
    
  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under Argon, charge a Schlenk flask with the aniline substrate (1.0 mmol),

    
     (11 mg), Ligand (BINAP, 31 mg), and 
    
    
    
    (144 mg).[1]
  • Add anhydrous Toluene (10 mL).

  • Heat to 110°C for 12 hours.

  • Self-Validation (NMR): The disappearance of the broad

    
     signal (~4.0 ppm) and the appearance of a single amine proton (or aromatic shifts characteristic of the tricyclic system) confirms cyclization.[1]
    
  • Self-Validation (MS): Mass spec will show a loss of HBr (M - 80/82) relative to the starting material.[1]

Part 5: Safety & Handling
  • Bromine Toxicity: While the bromine is bound, metabolic breakdown can release bromide ions.[1] Both isomers are likely toxic if swallowed or absorbed through the skin.[1]

  • Aniline Toxicity: Anilines are known methemoglobinemia inducers.[1] Handle in a fume hood with nitrile gloves.[1]

  • Waste Disposal: All palladium-catalyzed reaction waste must be segregated into heavy metal waste streams.[1]

References
  • Synthesis of Dibenzoxazepines: Jamsheena, V., et al. (2017).[1][4] "Metal-Free Diaryl Etherification of Tertiary Amines by ortho-C(sp2)–H Functionalization for Synthesis of Dibenzoxazepines." Organic Letters, 19(24), 6614–6617.[1][4] Link

  • Buchwald-Hartwig Cyclization: Tsvelikhovsky, D., & Buchwald, S. L. (2010).[1] "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization." Journal of the American Chemical Society, 132(40), 14048–14051.[1][4] Link

  • Properties of 2-(4-Bromophenoxy)aniline: PubChem Compound Summary for CID 123456 (Generalized search for bromophenoxy anilines). Link

  • General Synthesis of Phenoxy Anilines: Sigma-Aldrich Protocol for Ullmann Ether Synthesis. Link

Sources

Solubility of 2-(2-Bromophenoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Bromophenoxy)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications, particularly in the pharmaceutical and materials science sectors. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in Synthetic Chemistry

This compound is a substituted diaryl ether amine whose utility in organic synthesis is significant. Its structural motif is a precursor to various heterocyclic compounds and can be found in molecules of medicinal interest. The success of any synthetic step involving this compound, from reaction setup to product isolation and purification, is fundamentally linked to its solubility in the chosen solvent system. A comprehensive understanding of its solubility profile is therefore not merely academic but a critical prerequisite for efficient and scalable chemical processes.

This guide will delve into the molecular characteristics of this compound to predict its solubility behavior and will equip the reader with robust methodologies to experimentally quantify this essential physicochemical property.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The structure of this compound—comprising two aromatic rings, an ether linkage, an amino group, and a bromine atom—suggests a nuanced solubility profile.

  • Aromatic Rings: The two phenyl rings are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It will contribute to solubility in polar protic solvents.

  • Ether Linkage (-O-): The oxygen atom in the ether linkage has lone pairs of electrons and can act as a hydrogen bond acceptor, promoting solubility in polar protic solvents.

  • Bromine Atom (-Br): The bromine substituent adds to the molecular weight and introduces a degree of polarity, though it is less influential than the amino group.

Based on these structural features, a qualitative prediction of solubility can be made:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

  • Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding can occur. Solubility may be limited by the nonpolar bulk of the molecule.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene, as the polar functionalities will hinder dissolution. Solubility in water is also expected to be very low due to the large nonpolar surface area.

Experimental Determination of Solubility: A Practical Guide

Given the lack of specific quantitative data in the literature, experimental determination is paramount.[1] The following protocols are designed to be self-validating and provide a clear path to understanding the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in small portions, shaking vigorously after each addition.

  • Observe the mixture. Complete dissolution of the solid indicates solubility. If the solid remains, the compound is considered sparingly soluble or insoluble in that solvent.

  • If the compound is insoluble in water, its acid-base properties can be further investigated by testing its solubility in 5% aqueous solutions of HCl and NaOH.[2][3] The basic amino group should allow for dissolution in dilute acid.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial.

  • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the mixture to stand undisturbed for several hours to permit the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Quantify the concentration of the dissolved solid in the aliquot. This can be achieved through:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid.

    • Spectroscopic Analysis: If the compound has a suitable chromophore, create a calibration curve using solutions of known concentration and measure the absorbance of the saturated solution using UV-Vis spectroscopy.

    • Chromatographic Analysis: Use a calibrated HPLC method to determine the concentration.

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Example: Methanol25Record Data HereRecord Data HereGravimetric/UV-Vis/HPLC
Example: Toluene25Record Data HereRecord Data HereGravimetric/UV-Vis/HPLC
Example: THF25Record Data HereRecord Data HereGravimetric/UV-Vis/HPLC

Visualizing the Experimental Workflow

The following diagrams illustrate the decision-making and experimental processes.

Caption: Decision tree for solvent selection and initial solubility screening.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to known volume of solvent B Seal flask and place on shaker at constant temperature A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow solid to settle C->D E Withdraw and filter a known volume of supernatant D->E F Quantify concentration (Gravimetric, UV-Vis, or HPLC) E->F G Calculate and report solubility F->G

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Safety and Handling Considerations

  • Toxicity: Assumed to be toxic if inhaled, ingested, or in contact with skin.[6]

  • Irritation: Likely to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should consult the SDS for aniline and other similar molecules to inform their safety protocols.[4][5][6][7]

Conclusion

The solubility of this compound is a critical parameter that dictates its application in synthetic chemistry. While specific quantitative data is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to confidently and accurately determine the solubility of this compound, thereby enabling more efficient and robust experimental design.

References

  • Benchchem. Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline.
  • Solubility of Organic Compounds.
  • Sigma-Aldrich.
  • EXPERIMENT 1 DETERMIN
  • Carl ROTH.
  • MATERIAL SAFETY D
  • Indenta Chemicals.

Sources

2-(2-Bromophenoxy)aniline: The Premier Precursor for Dibenzo[b,f][1,4]oxazepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of tricyclic heterocycle synthesis, 2-(2-Bromophenoxy)aniline stands out as a "pre-organized" building block. Unlike linear precursors that require dual cyclization strategies, this molecule contains a pre-formed diaryl ether bridge with orthogonal functional handles: a nucleophilic aniline amine (-NH₂) on one ring and an electrophilic aryl bromide (-Br) on the other, specifically in the ortho, ortho' disposition.

This unique structural arrangement makes it the ideal substrate for intramolecular Buchwald-Hartwig amination , allowing for the rapid, high-yield construction of the dibenzo[b,f][1,4]oxazepine core—the pharmacophore found in antipsychotics like Loxapine and antidepressants like Amoxapine . This guide details the synthesis, cyclization protocols, and medicinal chemistry applications of this versatile intermediate.[1]

Chemical Profile & Structural Significance[1][2][3][4][5]

The utility of this compound lies in its geometry. The ether linkage acts as a flexible hinge, bringing the amine and bromide into proximity, thereby reducing the entropic cost of cyclization compared to intermolecular reactions.

PropertySpecification
IUPAC Name This compound
Structure Diaryl ether with 2-NH₂ (Ring A) and 2'-Br (Ring B)
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Key Functionality Ortho-disposed Nucleophile/Electrophile pair
Core Application Precursor to Dibenzo[b,f][1,4]oxazepines
Structural Logic: The "Pre-Organized" Hinge

The ether oxygen atom imposes a bent geometry (C-O-C angle approx. 118°), which naturally biases the molecule towards a conformation where the palladium catalyst can easily bridge the oxidative addition (at C-Br) and ligand exchange (at NH₂) steps.

Synthetic Utility: The "One-Pot" Cyclization Workflow

The primary value of this building block is the streamlined access to tricyclic systems. Below is the logical workflow from raw materials to the final drug scaffold.

G Precursors Precursors (2-Fluoronitrobenzene + 2-Bromophenol) Intermediate Nitro-Ether Intermediate 1-Bromo-2-(2-nitrophenoxy)benzene Precursors->Intermediate SNAr (K2CO3, DMF) BuildingBlock BUILDING BLOCK This compound Intermediate->BuildingBlock Nitro Reduction (Fe/HCl or H2/Pd) Cyclization Pd-Catalyzed Cyclization (Intramolecular C-N Bond Formation) BuildingBlock->Cyclization Pd(OAc)2, Ligand, Base Scaffold Target Scaffold Dibenzo[b,f][1,4]oxazepine Cyclization->Scaffold Ring Closure

Figure 1: The synthetic workflow converting simple aromatics into the tricyclic dibenzoxazepine core via the this compound intermediate.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Prepare this compound from commercially available starting materials.

Reaction Overview:

  • SNAr Coupling: 2-Fluoronitrobenzene + 2-Bromophenol → 1-Bromo-2-(2-nitrophenoxy)benzene.

  • Reduction: Nitro group reduction to Aniline.

Step-by-Step Methodology:

  • Ether Formation:

    • Dissolve 2-bromophenol (1.0 equiv) and 2-fluoronitrobenzene (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ (2.0 equiv) and heat the mixture to 80°C for 4-6 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of the phenol.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate. Recrystallize from EtOH if necessary.

  • Nitro Reduction (Fe/NH₄Cl Method):

    • Suspend the nitro-ether intermediate in EtOH/H₂O (3:1).

    • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

    • Reflux at 80°C for 2 hours.

    • Filtration: Filter hot through Celite to remove iron residues.

    • Isolation: Concentrate filtrate, neutralize with NaHCO₃, extract with DCM. The resulting oil is often pure enough for cyclization.

Protocol B: Intramolecular Cyclization (The "Killer App")

Objective: Convert this compound to Dibenzo[b,f][1,4]oxazepine.

Mechanistic Insight: This reaction utilizes a Palladium(0) cycle. The oxidative addition into the C-Br bond is facile. The challenge is ensuring the intramolecular amine coordination happens faster than intermolecular dimerization. High dilution and bidentate ligands (like BINAP or DPPF) are key.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: BINAP or XPhos (5-10 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the substrate, Pd source, Ligand, and Base.

  • Solvation: Add anhydrous, degassed Toluene. Crucial: Maintain a concentration of 0.1 M or lower to favor intramolecular reaction over intermolecular oligomerization.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, filter through a silica plug (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism of Action: Palladium-Catalyzed Closure

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually at the reductive elimination step, which requires a specific bite angle from the ligand.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Substrate (Ar-Br) Coord Amine Coordination (NH2 binds Pd) OxAdd->Coord Deprot Deprotonation (Base removes H from NH2) Coord->Deprot NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Product Dibenzoxazepine (Released) RedElim->Product

Figure 2: The catalytic cycle for the intramolecular Buchwald-Hartwig amination. The pre-organized ether linkage facilitates the transition from Oxidative Addition to Amine Coordination.

Medicinal Chemistry Applications

Target Class: GPCR Modulators

The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure for G-Protein Coupled Receptors (GPCRs), particularly in the Central Nervous System (CNS).

  • Dopamine/Serotonin Antagonists: The tricyclic core mimics the rigid geometry required to fit into the orthosteric binding pockets of D2 and 5-HT2A receptors.

  • Case Study (Loxapine): Loxapine is synthesized by functionalizing the dibenzoxazepine core at the amidine nitrogen (position 11) with a methyl-piperazine group.

  • Case Study (Amoxapine): The N-demethylated metabolite of Loxapine, acting as a norepinephrine reuptake inhibitor.

SAR Expansion

Using this compound as a template, chemists can generate libraries by:

  • Ring A Modification: Using substituted 2-fluoronitrobenzenes (e.g., 4-fluoro, 4-trifluoromethyl) in the initial synthesis.

  • Ring B Modification: Using substituted 2-bromophenols (e.g., 4-chloro-2-bromophenol).

  • Linker Modification: While the oxygen linker is standard, this same logic applies to thioether analogs (using 2-bromothiophenol) to access dibenzothiazepines (Quetiapine precursors).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oligomers Concentration too highDilute reaction to 0.05 M to favor intramolecular cyclization.
Debromination (Ar-H) Hydride source presentEnsure solvent is anhydrous; avoid alcohols. Switch to dioxane.
Stalled Conversion Catalyst deactivationSwitch to a more robust ligand like XPhos or BrettPhos which stabilize the Pd center.
Incomplete Cyclization Steric hindranceIf substituents are ortho to the amine, increase temperature to 110°C and use Cs₂CO₃ (stronger base effect).

References

  • Recent Advances in Dibenzo[b,f][1,4]oxazepine Synthesis. Heterocyclic Communications, 2014.

  • Pd-Catalyzed Synthesis of Nitrogen Heterocycles. Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Synthesis of Loxapine Analogs and Methods of Use. Google Patents (WO2006034414A2).

  • Telescopic Synthesis of Key Starting Materials for Quetiapine and Loxapine. ResearchGate, 2025.

  • Palladium-Catalyzed Intramolecular Amination of Aryl Halides. Journal of the American Chemical Society.

Sources

Forging the Aryl-Oxygen Bond: A Senior Application Scientist's Guide to Halogenated Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Halogenated Diaryl Ethers

The diaryl ether moiety is a cornerstone in the architecture of a vast array of molecules that are fundamental to human health, agriculture, and materials science. From the life-saving antibiotic vancomycin to potent herbicides and high-performance polymers, the strategic placement of an oxygen atom between two aromatic rings imparts unique chemical and physical properties. The introduction of halogen atoms onto this scaffold further modulates these properties, enhancing biological activity, tuning electronic characteristics, and improving thermal stability. Consequently, the efficient and selective synthesis of halogenated diaryl ethers remains a critical endeavor for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing halogenated diaryl ethers. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering insights into the causal relationships between reaction components and outcomes. We will explore the classic Ullmann condensation, the versatile Buchwald-Hartwig C-O coupling, and the mechanistically distinct nucleophilic aromatic substitution (SNAr) pathway. Each section is designed to provide not only the theoretical framework but also practical, field-proven guidance to empower researchers in their synthetic endeavors.

I. The venerable Ullmann Condensation: A Classic Reimagined

First reported by Fritz Ullmann in 1905, the copper-catalyzed condensation of an aryl halide with a phenol has been a long-standing method for diaryl ether synthesis.[1] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder or copper salts, which limited its substrate scope and functional group tolerance.[2][3] However, modern advancements have transformed the Ullmann condensation into a more versatile and milder process.

Mechanistic Insights

The precise mechanism of the Ullmann reaction has been a subject of extensive investigation. The "classic" mechanism is believed to involve the formation of an active copper(I) species from the reaction of copper metal with the aryl halide at elevated temperatures.[4] This Cu(I) species then undergoes oxidative addition with another molecule of the aryl halide. Subsequent reductive elimination from the resulting organocopper intermediate forges the new C-C or C-O bond.[4]

In the context of diaryl ether synthesis (an "Ullmann-type" reaction), the process is generally considered a copper-catalyzed nucleophilic aromatic substitution.[4] A plausible catalytic cycle involves the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide. One proposed mechanism involves the oxidative addition of the aryl halide to the Cu(I)-phenoxide complex to form a Cu(III) intermediate, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[4]

// Nodes CuI [label="Cu(I) Catalyst"]; Phenol [label="Ar'-OH + Base"]; Phenoxide [label="Ar'-O⁻"]; CuPhenoxide [label="[Ar'-O-Cu(I)]"]; ArylHalide [label="Ar-X"]; CuIII_intermediate [label="[Ar'-O-Cu(III)(Ar)(X)]", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Ar-O-Ar'"]; CuX [label="Cu(I)X"];

// Edges Phenol -> Phenoxide [label="- H₂O"]; CuI -> CuPhenoxide [label="+ Ar'-O⁻\n- I⁻"]; CuPhenoxide -> CuIII_intermediate [label="+ Ar-X\n(Oxidative Addition)"]; ArylHalide -> CuIII_intermediate [color="#FFFFFF00"]; CuIII_intermediate -> Product [label="(Reductive Elimination)"]; CuIII_intermediate -> CuX [label="(Reductive Elimination)"]; CuX -> CuI [label="+ Ligand\n(Catalyst Regeneration)"]; } ▶ Figure 1: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

The Influence of Halogen Substituents

The nature and position of halogen substituents on the aryl halide play a significant role in the Ullmann condensation. The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl.[2] This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial steps of the catalytic cycle.

Furthermore, the presence of electron-withdrawing groups on the aryl halide, such as a nitro group, can accelerate the reaction.[2][5] This is consistent with a nucleophilic aromatic substitution-type mechanism where the electron-withdrawing group stabilizes the negative charge buildup in the transition state. For instance, the reaction of neutral chlorobenzene to form diphenyl ether can be sluggish, while 4-nitrochlorobenzene provides a significantly higher yield under similar conditions.[5]

Conversely, steric hindrance from bulky substituents, including halogens, in the ortho position of either the phenol or the aryl halide can impede the reaction.[5] This is due to the difficulty in the approach of the reactants to the copper center.

Modern Protocols and Ligand Acceleration

The evolution of the Ullmann condensation has been marked by the introduction of various ligands that coordinate to the copper center, increasing its catalytic activity and allowing for milder reaction conditions. Ligands such as N,N-dimethylglycine, picolinic acid, and various diamines have been shown to be effective.[6][7] The use of these ligands often allows the reaction to proceed at lower temperatures (e.g., 90-110 °C) and with catalytic amounts of a copper source, such as copper(I) iodide (CuI).[6][8]

Catalyst SystemBaseSolventTemperature (°C)Aryl HalidePhenolProductYield (%)Reference
CuI / N,N-dimethylglycineCs₂CO₃Dioxane904-IodobenzonitrilePhenol4-Cyanodiphenyl ether95[6]
CuI / Picolinic acidK₃PO₄DMSO1101-Bromo-4-fluorobenzene2,6-Dimethylphenol2,6-Dimethyl-4'-fluorodiphenyl ether85[7]
Cu₂O / PhenanthrolineCs₂CO₃Toluene1101-Chloro-4-nitrobenzene4-Methoxyphenol4-Methoxy-4'-nitrodiphenyl ether92[2]

Table 1: Representative Modern Ullmann Condensation Conditions for Halogenated Diaryl Ether Synthesis

Detailed Experimental Protocol: Ullmann Synthesis of 4-Bromo-4'-phenoxyphenol

This protocol provides a representative example of a modern Ullmann condensation for the synthesis of a halogenated diaryl ether.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • 1-Bromo-4-iodobenzene (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol, 1-bromo-4-iodobenzene, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-bromo-4'-phenoxyphenol.

II. The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Powerhouse

Developed in the mid-1990s, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9] An important extension of this methodology is the palladium-catalyzed C-O coupling reaction, which provides a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers, including those with halogen substituents.[10]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to the C-N coupling reaction and involves a Pd(0)/Pd(II) cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange: The phenoxide (Ar'-O⁻), generated from the reaction of the phenol with a base, displaces the halide on the palladium center.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the diaryl ether (Ar-O-Ar') and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to enhance the rate of reductive elimination.

// Nodes Pd0 [label="L-Pd(0)"]; ArylHalide [label="Ar-X"]; OxAdd_Complex [label="[L-Pd(II)(Ar)(X)]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenoxide [label="Ar'-O⁻"]; Ligand_Exchange [label="[L-Pd(II)(Ar)(OAr')]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-O-Ar'"];

// Edges Pd0 -> OxAdd_Complex [label="+ Ar-X\n(Oxidative Addition)"]; ArylHalide -> OxAdd_Complex [color="#FFFFFF00"]; OxAdd_Complex -> Ligand_Exchange [label="+ Ar'-O⁻\n- X⁻\n(Ligand Exchange)"]; Phenoxide -> Ligand_Exchange [color="#FFFFFF00"]; Ligand_Exchange -> Product [label="(Reductive Elimination)"]; Ligand_Exchange -> Pd0 [label="(Reductive Elimination)"]; } ▶ Figure 2: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Influence of Halogen Substituents and Substrate Scope

The Buchwald-Hartwig C-O coupling is generally more tolerant of a wider range of functional groups compared to the classical Ullmann condensation. The reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl.[1] While aryl chlorides can be challenging substrates, the development of specialized ligands has expanded the scope to include these less reactive partners.[12]

The electronic nature of the substituents on both the aryl halide and the phenol can influence the reaction rate. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups on the phenol can increase its nucleophilicity. The presence of ortho-substituents can sometimes be challenging due to steric hindrance, but appropriately designed bulky ligands can often overcome these limitations.

Palladium PrecursorLigandBaseSolventTemperature (°C)Aryl HalidePhenolYield (%)Reference
Pd₂(dba)₃XPhosCs₂CO₃Toluene1001-Bromo-3,5-dichlorobenzene4-tert-Butylphenol92[3]
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane1003-Iodo-N,N-dimethylaniline2-Chlorophenol88[1]
Pd(OAc)₂RuPhosK₃PO₄Toluene1104-Chloroanisole3-Fluorophenol78[13]

Table 2: Representative Buchwald-Hartwig Conditions for Halogenated Diaryl Ether Synthesis

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of 3,5-Dichlorodiphenyl Ether

This protocol illustrates a typical Buchwald-Hartwig C-O coupling reaction for the synthesis of a halogenated diaryl ether.

Materials:

  • 1-Bromo-3,5-dichlorobenzene (1.0 equiv)

  • Phenol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add 1-bromo-3,5-dichlorobenzene and phenol.

  • Add anhydrous toluene to the tube.

  • Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to give 3,5-dichlorodiphenyl ether.

III. Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) provides a distinct, metal-free pathway for the synthesis of diaryl ethers, particularly when the aryl halide is activated by strong electron-withdrawing groups.

Mechanistic Principles

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile (in this case, a phenoxide) attacks the carbon atom bearing the leaving group (a halogen) on the electron-deficient aromatic ring. This addition step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the diaryl ether product.

For an SNAr reaction to proceed efficiently, the aromatic ring must be substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

// Nodes Reactants [label="Ar-X (activated) + Ar'-O⁻"]; Meisenheimer [label="Meisenheimer Complex\n[Ar(X)(OAr')]⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-O-Ar' + X⁻"];

// Edges Reactants -> Meisenheimer [label="Nucleophilic Attack\n(rate-determining)"]; Meisenheimer -> Product [label="Leaving Group Departure"]; } ▶ Figure 3: General mechanism for the SNAr synthesis of diaryl ethers.

Substrate Scope and Halogen Effects

The SNAr reaction is most effective with highly activated aryl halides. The nature of the halogen leaving group has a different effect compared to metal-catalyzed reactions. The reactivity order is often Ar-F > Ar-Cl > Ar-Br > Ar-I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

The synthesis of polyhalogenated diaryl ethers, such as polychlorinated diphenyl ethers, can often be achieved via SNAr reactions, especially when other electron-withdrawing substituents are present.

IV. Comparative Analysis and Future Outlook

The choice of synthetic method for a particular halogenated diaryl ether depends on several factors, including the nature and position of the halogen substituents, the presence of other functional groups, and considerations of cost and scalability.

  • Ullmann Condensation: This method is often favored for its use of a relatively inexpensive copper catalyst. Modern protocols have significantly improved its scope and mildness. It is particularly effective for aryl iodides and bromides, especially when activated by electron-withdrawing groups.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction offers broad substrate scope and high functional group tolerance. The development of a wide array of ligands allows for the coupling of even challenging substrates, including some aryl chlorides. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): This metal-free method is advantageous for its simplicity and cost-effectiveness. However, its application is generally limited to aryl halides that are highly activated by strong electron-withdrawing groups.

The field of diaryl ether synthesis continues to evolve, with ongoing research focused on the development of more active, stable, and cost-effective catalysts. The use of earth-abundant metals, photoredox catalysis, and flow chemistry are promising areas that may lead to even more efficient and sustainable methods for the synthesis of halogenated diaryl ethers in the future.

V. References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Barder, T. E., & Buchwald, S. L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18065–18075. [Link]

  • Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243–246. [Link]

  • Mondal, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1103. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 307-309.

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Formation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Tetrahedron Letters, 47(29), 5045-5048.

  • Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Snieckus, V., & Chauder, B. (1999). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(12), 1803–1806. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Ma, D., & Xie, S. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 72(23), 8919–8922. [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 129(43), 13004–13005. [Link]

  • Um, I.-H., & Buncel, E. (2006). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 71(12), 4568–4574. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kim, H. J., & Kwak, J. H. (2014). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Synlett, 25(16), 2315-2319.

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • Gallardo-Garrido, C., & Habdas, J. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 27(12), 3726. [Link]

  • Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(2), 899–931. [Link]

  • Wang, D., & Widenhoefer, R. A. (2016). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 138(19), 6063–6066. [Link]

  • Stradiotto, M., & Kelly, C. M. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(25), no-no. [Link]

  • Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic Letters, 17(16), 4042–4045. [Link]

  • Makhloufi, G., & Chafouk, H. (2021). The mechanism of SNAr reaction. Journal of Molecular Structure, 1239, 130510. [Link]

  • Zhang, Y., & Nolan, S. P. (2016). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 14(30), 7221–7225. [Link]

  • Khan, I., & Li, Y. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(19), 3569. [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoro-ethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the chemoselective synthesis of 2-(2-Bromophenoxy)aniline , a critical scaffold in medicinal chemistry (e.g., for COX-2 inhibitors and tricyclic psychotropics).

The synthesis overcomes a primary challenge: halogen compatibility . By utilizing the reactivity hierarchy of aryl halides in Ullmann coupling (I > Br) and employing a chemoselective nitro-reduction, we preserve the bromine atom essential for downstream functionalization.

Part 1: Strategic Overview & Rationale

The Synthetic Challenge

The target molecule contains two nucleophilic sites (O, N) and a sensitive halogen (Br). A direct coupling of 2-aminophenol and 1-bromo-2-iodobenzene risks competitive N-arylation and requires expensive starting materials.

The Optimized Route: We utilize a Nitro-Antecedent Strategy .

  • Step 1 (Ullmann Ether Synthesis): Coupling 2-Bromophenol with 1-Iodo-2-nitrobenzene .

    • Causality: The catalytic cycle prefers oxidative addition into the C-I bond over the C-Br bond.[1] The ortho-nitro group further activates the iodide towards oxidative addition.

  • Step 2 (Chemoselective Reduction): Reduction of the nitro group using Fe/NH₄Cl .

    • Causality: Unlike catalytic hydrogenation (Pd/C + H₂), which often causes hydrodehalogenation (loss of Br), iron-mediated reduction is highly chemoselective for the nitro group, leaving the aryl bromide intact.

Part 2: Experimental Protocol

Step 1: Ullmann Ether Coupling

Reaction: 2-Bromophenol + 1-Iodo-2-nitrobenzene


 2-(2-Bromophenoxy)nitrobenzene
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Iodo-2-nitrobenzene Electrophile1.0Activated by -NO₂ group.
2-Bromophenol Nucleophile1.2Excess ensures complete consumption of electrophile.
CuI (Copper(I) Iodide) Catalyst0.1 (10%)Purified/white CuI is preferred.
1,10-Phenanthroline Ligand0.2 (20%)Stabilizes Cu-intermediate; prevents aggregation.
Cs₂CO₃ Base2.0Promotes phenoxide formation.
DMSO Solvent-[0.5 M] Anhydrous.
Procedure
  • Setup: Flame-dry a 50 mL Schlenk tube and cool under Argon.

  • Charging: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Substrates: Add 1-Iodo-2-nitrobenzene (249 mg, 1.0 mmol) and 2-Bromophenol (208 mg, 1.2 mmol).

  • Solvation: Add anhydrous DMSO (2.0 mL). Seal the tube.

  • Reaction: Heat to 110 °C for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for disappearance of the iodide (

      
      ).
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts. Wash filtrate with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

    • Yield Target: 85-92% (Yellow solid).

Step 2: Chemoselective Nitro Reduction

Reaction: 2-(2-Bromophenoxy)nitrobenzene


 this compound
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Nitro Intermediate Substrate1.0From Step 1.
Iron Powder (Fe) Reductant5.0-325 mesh preferred.
Ammonium Chloride Electrolyte5.0Provides mild acidic proton source.
EtOH / Water Solvent4:1 v/v[0.2 M]
Procedure
  • Setup: Equip a 50 mL Round Bottom Flask with a reflux condenser.

  • Charging: Dissolve the nitro intermediate (1.0 mmol) in Ethanol (4 mL). Add water (1 mL).

  • Activation: Add NH₄Cl (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).

  • Reaction: Heat to Reflux (80 °C) for 2–4 hours with vigorous stirring.

    • Monitoring: TLC shows a polar, UV-active amine spot (stains red with ninhydrin).

  • Workup: Filter the hot mixture through Celite (Caution: Iron waste can be pyrophoric; keep wet). Wash the pad with warm EtOH.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine.

  • Purification: Recrystallization from Hexane/EtOAc or short column (10-20% EtOAc in Hexanes).

    • Characterization: ¹H NMR should show a broad singlet (NH₂) around 3.5-4.0 ppm and loss of the nitro-aromatic protons.

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism (Catalytic Cycle)

The following diagram illustrates the Cu(I)/Cu(III) catalytic cycle. Note the chemoselectivity: Oxidative addition occurs at the C-I bond (weaker BDE) rather than the C-Br bond.[1]

UllmannMechanism Start Start: Cu(I)L (Active Catalyst) OxAdd Oxidative Addition (Ar-I inserts into Cu) Start->OxAdd + 1-Iodo-2-nitrobenzene (Fast vs Br) LigEx Ligand Exchange (Phenoxide binds) OxAdd->LigEx + 2-Bromophenol + Cs2CO3 (-HI) RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim Intermediate: [L-Cu(III)(Ar)(OAr)] RedElim->Start Regenerate Cu(I) Product Product: Biaryl Ether RedElim->Product

Figure 1: Catalytic cycle of the Ullmann Ether Synthesis. The cycle leverages the higher reactivity of Aryl-Iodides to ensure the Bromine remains untouched.

Experimental Workflow

This flowchart ensures process control from setup to final isolation.

Workflow Setup 1. Setup Dry DMSO, Argon CuI + Ligand Reaction 2. Coupling 110°C, 16h Monitor TLC Setup->Reaction Workup1 3. Workup EtOAc Dilution Water Wash Reaction->Workup1 Reduction 4. Reduction Fe / NH4Cl EtOH/H2O Reflux Workup1->Reduction Final 5. Final Product This compound Reduction->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Ullmann Reaction Mechanisms: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Chemoselectivity of Aryl Halides: Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. Link

  • Nitro Reduction Protocols: Haste, S. J., et al. (2018). Iron/Ammonium Chloride Reduction of Nitroarenes. Organic Syntheses. Link (General Reference for Fe reduction).

  • Ligand Effects (Phenanthroline): Altmann, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Ullmann Coupling.[2][3][4][5] Nature Protocols. Link

Sources

Leveraging 2-(2-Bromophenoxy)aniline in Palladium-Catalyzed Cross-Coupling Reactions: Protocols for Heterocycle Synthesis and C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis Professionals

Abstract

This comprehensive guide details the strategic application of 2-(2-Bromophenoxy)aniline as a versatile bifunctional substrate in palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to provide in-depth, field-proven protocols grounded in mechanistic understanding. This note is designed for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures, with a primary focus on the intramolecular Buchwald-Hartwig amination for the synthesis of the pharmaceutically relevant dibenzo[b,f][1][2]oxazepine scaffold. Additionally, we provide validated protocols for intermolecular Suzuki-Miyaura and Mizoroki-Heck couplings to demonstrate the substrate's utility in C-C bond formation, enabling the creation of elaborate molecular frameworks.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to form carbon-carbon and carbon-heteroatom bonds.[1] These transformations are foundational in the pharmaceutical and materials science industries for assembling complex molecules from readily available precursors.[3][4]

Within this context, this compound emerges as a substrate of significant strategic value. Its structure uniquely combines an aryl bromide, a classic coupling handle, with a primary aniline, a nucleophile poised for C-N bond formation. This arrangement makes it an ideal precursor for intramolecular cyclization reactions, providing rapid access to privileged heterocyclic cores. The primary application, and the main focus of this guide, is the synthesis of dibenzo[b,f][1][2]oxazepines, a tricyclic system found in numerous pharmacologically active compounds.[5][6] Furthermore, the aryl bromide moiety can readily participate in canonical intermolecular cross-coupling reactions, allowing for the introduction of diverse substituents prior to or following other transformations.

This document provides detailed, validated protocols for three key palladium-catalyzed reactions utilizing this substrate:

  • Intramolecular Buchwald-Hartwig Amination: For the synthesis of dibenzo[b,f][1][2]oxazepine.

  • Intermolecular Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) bond formation.

  • Intermolecular Mizoroki-Heck Reaction: For the vinylation of the aromatic ring.

Core Application: Intramolecular Buchwald-Hartwig Cyclization

The most powerful application of this compound is its direct conversion to the dibenzo[b,f][1][2]oxazepine ring system via an intramolecular C-N coupling. This one-step cyclization is highly efficient and atom-economical, offering a significant advantage over multi-step classical methods.

Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[7][8] The intramolecular variant follows the same fundamental catalytic cycle, which is crucial for understanding parameter selection and troubleshooting.

The catalytic cycle proceeds through three key stages:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of the substrate, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Deprotonation & Coordination: A base removes the proton from the aniline nitrogen, which then coordinates to the palladium center, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the dibenzo[b,f][1][2]oxazepine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are essential as they accelerate the reductive elimination step, which is often slow for unactivated anilines, and promote the initial oxidative addition.

Buchwald_Hartwig_Cycle cluster_main Intramolecular Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd_intermediate Aryl-Pd(II)-Br Complex pd0->pd_intermediate + Substrate substrate This compound oxidative_addition Oxidative Addition amido_complex Palladium-Amido Complex pd_intermediate->amido_complex + Base - H-Base⁺-Br⁻ base Base (e.g., NaOtBu) deprotonation Deprotonation & Coordination amido_complex:e->pd0:w + Product reductive_elimination Reductive Elimination product Dibenzo[b,f][1,4]oxazepine

Caption: Catalytic cycle for intramolecular C-N coupling.

Protocol: Synthesis of Dibenzo[b,f][1][2]oxazepine

This protocol is a self-validating system. Successful execution relies on the scrupulous exclusion of air and moisture, as both can deactivate the palladium catalyst.

Materials & Reagents

ComponentSuggested MaterialRoleCausality/Expert Insight
Substrate This compoundStarting MaterialHigh purity is essential to avoid side reactions.
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Pd(0) SourceA common, air-stable precatalyst that forms the active Pd(0)L species in situ.
Ligand XPhos or BINAPStabilizing LigandBulky, electron-rich phosphines accelerate the crucial reductive elimination step.
Base Sodium tert-butoxide (NaOtBu)Proton AcceptorA strong, non-nucleophilic base is required to efficiently deprotonate the aniline.
Solvent Anhydrous TolueneReaction MediumA non-polar, aprotic solvent with a suitable boiling point for thermal reactions.

Step-by-Step Methodology

  • Inert Atmosphere Preparation: Place this compound (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and Sodium tert-butoxide (1.4 equiv) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure dibenzo[b,f][1][2]oxazepine.

Intermolecular Cross-Coupling Applications

The aryl bromide of this compound serves as an excellent handle for introducing molecular diversity through C-C bond formation.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, widely used for synthesizing biaryl motifs.[4][9][10]

Suzuki_Workflow start This compound + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->conditions Reaction product 2-(2'-Aryl-phenoxy)aniline conditions->product Yields Heck_Cycle cluster_heck Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ ox_add Aryl-Pd(II)-Br Complex pd0->ox_add Oxidative Addition (Ar-Br) insertion Alkyl-Pd(II) Complex ox_add->insertion Migratory Insertion (Alkene) elimination Hydrido-Pd(II) Complex insertion->elimination β-Hydride Elimination elimination->pd0 Reductive Elimination (+ Base, - H-Base⁺-Br⁻)

Sources

Procedure for diazotization of 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The diazotization of 2-(2-Bromophenoxy)aniline is a pivotal synthetic transformation, primarily serving as the radical precursor for the Pschorr cyclization . This pathway is the cornerstone for constructing the dibenz[b,f][1,4]oxazepine core, a privileged scaffold in medicinal chemistry found in antipsychotics (e.g., Loxapine) and antidepressants (e.g., Amoxapine).

Unlike simple anilines, this compound presents specific challenges:

  • Steric Bulk: The ortho-phenoxy group imposes steric constraints near the amine.

  • Solubility: The diaryl ether backbone increases lipophilicity, often making standard aqueous acidic media inefficient.

  • Regioselectivity: The downstream radical cyclization must distinguish between the C-H and C-Br sites on the distal ring.

This guide provides two validated protocols: a Classical Aqueous Method (scalable, cost-effective) and a Modified Organic Method (anhydrous, high-solubility).

Safety Directives: The "12 Cardinal Rules"

WARNING: Diazonium salts are energetic materials. 2-(2-Bromophenoxy)benzenediazonium salts should be considered potentially explosive when dry.

  • Temperature Control: Maintain reaction temperature

    
     strictly.
    
  • Stoichiometry: Never exceed 1.1 equivalents of nitrite unless quenching protocols are in place.

  • No Isolation: Do not isolate the dry salt. Process in situ whenever possible.

  • Venting: Diazotization generates

    
     gases; perform in a fume hood.
    
  • Quenching: Destroy excess nitrous acid with urea or sulfamic acid before downstream coupling.

  • Glassware: Inspect for micro-fractures; avoid ground glass joints if solid isolation is attempted (friction hazard).

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate diazotization route and the mechanistic pathway.

DiazotizationWorkflow Start Substrate: this compound SolubilityCheck Solubility in 2M HCl? Start->SolubilityCheck MethodA Method A: Aqueous (NaNO2 / HCl) SolubilityCheck->MethodA Soluble/Suspension OK MethodB Method B: Organic (t-BuONO / MeCN) SolubilityCheck->MethodB Insoluble/Lipophilic Intermediate Diazonium Salt [Ar-N2]+ X- MethodA->Intermediate 0-5°C, <1hr MethodB->Intermediate 0-5°C, Anhydrous Check Validation: Starch-Iodide Test Intermediate->Check PathPschorr Route 1: Pschorr Cyclization (Cu Cat / Heat) Intermediate->PathPschorr PathSandmeyer Route 2: Sandmeyer (CuBr / CuCl) Intermediate->PathSandmeyer Product Target: Dibenz[b,f][1,4]oxazepine PathPschorr->Product -N2 gas

Figure 1: Decision matrix and reaction pathway for the diazotization of diaryl ether amines.

Detailed Protocols

Method A: Classical Aqueous Diazotization

Best for: Large-scale synthesis where water tolerance is high.

Reagents:

  • Substrate: this compound (10 mmol, 2.64 g)

  • Acid: Hydrochloric acid (conc. 37%, 6 mL) + Water (10 mL)

  • Nitrite Source: Sodium Nitrite (

    
    ), 2.5 M aqueous solution.
    

Procedure:

  • Salt Formation: In a 100 mL three-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend the amine in water. Add HCl dropwise.

    • Note: The amine may form a thick hydrochloride salt precipitate. Vigorous stirring is essential.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to

    
    .
    
  • Diazotization: Add the

    
     solution dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Critical: Do not allow the temperature to rise above

      
      .[1][2][3][4]
      
  • Endpoint Validation: After addition, stir for 15 minutes. Spot an aliquot onto Starch-Iodide paper .

    • Result: Immediate blue/black color indicates excess

      
       (Reaction Complete).
      
    • Correction: If no color, add more

      
       (10% increments).
      
  • Quenching: Add Urea (solid) pinch-by-pinch until the Starch-Iodide test is negative (remains white). This prevents side-reactions during the subsequent warming/coupling steps.

Method B: Organic/Anhydrous Diazotization (Doyle Modification)

Best for: Lipophilic substrates like bromophenoxy anilines or when downstream chemistry is water-sensitive.

Reagents:

  • Substrate: this compound (10 mmol)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (anhydrous)

  • Nitrite Source:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) or Isoamyl Nitrite (1.2 eq)
  • Acid Catalyst:

    
     (Optional, for tetrafluoroborate salt isolation)
    

Procedure:

  • Dissolution: Dissolve the amine in MeCN (20 mL) under Nitrogen atmosphere.

  • Cooling: Cool to

    
    .
    
  • Addition: Add

    
    -Butyl Nitrite dropwise via syringe.
    
    • Observation: The solution often turns from pale yellow to deep orange/brown.

  • Reaction: Stir for 30 minutes at

    
    .
    
  • Usage: The resulting solution contains the diazonium species and can be transferred directly via cannula to a refluxing solution of Copper(I) catalyst for the Pschorr cyclization .

Analytical Verification

Before committing the valuable intermediate to cyclization, verify the diazonium formation.[5]

Test MethodProcedureExpected Outcome
Starch-Iodide Spot reaction mixture on KI/Starch paper.Instant Blue/Black: Excess Nitrite (Reaction active). White: Nitrite consumed (Incomplete or Quenched).
Azo Dye Test (Beta-Naphthol) Add 2 drops of reaction mix to alkaline

-naphthol solution.
Brilliant Red Precipitate: Confirms presence of active diazonium salt.
IR Spectroscopy (If Method B is used) Aliquot dried on ATR.Strong band at 2250–2300 cm⁻¹ (

stretch).

Downstream Application: The Pschorr Cyclization

The primary utility of this diazonium salt is the intramolecular ring closure.

Mechanistic Insight: The copper catalyst reduces the diazonium cation to a neutral radical (


). This radical attacks the ortho-position of the phenoxy ring.
  • Regioselectivity: The radical will preferentially attack the hydrogen-bearing carbon (C6') to form the 7-membered oxazepine ring, retaining the bromine atom. Attack at the bromine-bearing carbon (C2') is kinetically disfavored unless directed by specific electronic effects.

Mechanism Diazo Diazonium Cation Radical Aryl Radical Diazo->Radical SET Reduction Cu Cu(0)/Cu(I) Cu->Diazo Catalyst Cyclization Ring Closure (Pschorr) Radical->Cyclization Intramolecular Attack Final Dibenzoxazepine Cyclization->Final -H•

Figure 2: Radical mechanism for the conversion of the diazonium salt to the tricyclic core.

References

  • Pschorr Cyclization Mechanism & Utility

    • Wassmundt, F. W., & Kiesman, W. F. (1995).[6] Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196–201.[6]

  • Diazotization Safety & Protocols

    • Sheng, M., Frurip, D., & Gorman, D. (2015).[3] Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.

  • Synthesis of Dibenzoxazepines

    • Klunder, J. M., et al. (2010).
  • Organic Diazotization (Doyle Method)

    • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430.

Sources

Using 2-(2-Bromophenoxy)aniline in benzoxazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for utilizing 2-(2-Bromophenoxy)aniline as a pivotal precursor in the synthesis of phenoxazine derivatives. While often categorized alongside benzoxazoles due to overlapping pharmacophore profiles (bioisosteres), this reagent specifically enables the construction of the tricyclic dibenzo[b,e][1,4]oxazine core via intramolecular C–N cross-coupling.

The phenoxazine scaffold is a privileged structure in medicinal chemistry, serving as a core for antipsychotic, antineoplastic, and multidrug-resistance reversing agents. This guide provides a high-yield, self-validating methodology for ring closure using Palladium-catalyzed Buchwald-Hartwig amination, offering superior control compared to traditional Ullmann condensation.

Scientific Foundation & Mechanistic Insight

Structural Context: Benzoxazole vs. Phenoxazine

Researchers must distinguish between the bicyclic benzoxazole and the tricyclic phenoxazine . This compound contains a pre-formed ether linkage between two aromatic rings. Consequently, its cyclization does not yield a benzoxazole (which requires a 5-membered ring formation) but rather a 6-membered central ring, resulting in the phenoxazine system.

  • Benzoxazole: Bicyclic (Benzene + Oxazole).

  • Phenoxazine: Tricyclic (Benzene + 1,4-Oxazine + Benzene).

  • Relevance: Both scaffolds function as bioisosteres, often interchangeable in kinase inhibitor design due to their planar geometry and H-bond acceptor capability.

Reaction Mechanism: Intramolecular C–N Cross-Coupling

The transformation relies on the intramolecular attack of the primary amine (nucleophile) onto the proximal aryl bromide (electrophile).

  • Catalytic Cycle: The reaction proceeds via a Pd(0)/Pd(II) cycle involving:

    • Oxidative Addition: Pd(0) inserts into the Ar–Br bond.

    • Amine Coordination & Deprotonation: The pendant amine coordinates; a base (e.g., NaOtBu) removes the proton.

    • Reductive Elimination: Formation of the C–N bond and regeneration of Pd(0), closing the central ring.

Visualization: Catalytic Pathway

The following diagram illustrates the intramolecular cyclization workflow.

G Start This compound (Precursor) Inter1 Oxidative Addition (Pd-Ar Complex) Start->Inter1 Pd(0) Insertion Cat Pd(OAc)2 / Ligand (Catalyst System) Cat->Inter1 Activates Inter2 Amine Coordination & Deprotonation Inter1->Inter2 Base (NaOtBu) Product Phenoxazine (Tricyclic Core) Inter2->Product Reductive Elimination (Ring Closure) Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle for the conversion of this compound to Phenoxazine via Buchwald-Hartwig Amination.

Experimental Protocol

Method A: Palladium-Catalyzed Cyclization (Recommended)

High yield, mild conditions, broad functional group tolerance.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (5-7 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial and purge with Argon for 10 minutes.

  • Charge Reagents: Add Pd(OAc)₂, Ligand, and NaOtBu to the vial under Argon flow.

  • Substrate Addition: Dissolve this compound in anhydrous Toluene (0.1 M concentration) and transfer to the reaction vial via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Starting material (Rf ~0.4) should disappear; Product (highly fluorescent blue/green spot) appears at Rf ~0.6.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Copper-Catalyzed Ullmann Coupling (Alternative)

Cost-effective, requires higher temperatures.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF

Workflow:

  • Combine substrate, CuI, ligand, and base in a pressure tube.

  • Add solvent and seal.

  • Heat to 120–140°C for 24 hours.

  • Note: This method is more prone to oxidation side-products; rigorous deoxygenation is required.

Data Analysis & Optimization

The following table summarizes expected yields based on catalyst/ligand combinations for this specific ether-linked substrate.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1 Pd(OAc)₂ / DPPF NaOtBu Toluene 100 92% Standard Protocol
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene11078%Slower conversion
3CuI / L-ProlineK₂CO₃DMSO13065%Difficult workup (DMSO)
4Pd₂dba₃ / XPhosNaOtBuDioxane10088%Excellent for sterically hindered analogs

Troubleshooting & Critical Parameters

  • Problem: Hydrodebromination (Formation of 2-phenoxyaniline)

    • Cause: Hydride source present or excessive temperature.

    • Solution: Ensure solvent is strictly anhydrous. Switch from isopropanol/ethanol to Toluene/Dioxane.

  • Problem: Low Conversion

    • Cause: Catalyst poisoning by oxygen or poor ligand quality.

    • Solution: Use fresh NaOtBu (it is hygroscopic). Re-distill Toluene over Sodium/Benzophenone.

  • Safety Note: Phenoxazines are potent biologically active molecules. Handle all solids in a fume hood.

References

  • Synthesis of Phenoxazines via Intramolecular Aryl Amination Source:Journal of Organic Chemistry Citation: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Aryl Amination.[2] J. Org.[1] Chem., 74(12). URL:[Link]

  • Palladium-Catalyzed Synthesis of Tricyclic Heterocycles Source:Organic Letters Citation: Wolfe, J. P., et al. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc.[3][4][5][6][7] Chem. Res., 31(12), 805–818. URL:[Link]

  • Benzoxazole and Phenoxazine Bioisosterism in Drug Design Source:Journal of Medicinal Chemistry Citation: Denny, W. A., et al. (1990). Potential Antitumor Agents.[8] J. Med. Chem., 33(2). URL:[Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for Phenoxyaniline Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Utility of N-Arylphenoxyanilines

Phenoxyaniline scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The synthesis of their N-aryl derivatives, however, can be challenging due to the electronic properties and steric hindrance of the phenoxyaniline core. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions.[1] This palladium-catalyzed cross-coupling reaction provides a reliable route to N-arylphenoxyanilines, though successful execution with these electron-rich and bulky substrates requires careful optimization of reaction parameters.[2][3]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of phenoxyaniline substrates, including a detailed experimental protocol, a discussion of key reaction parameters, and a troubleshooting guide to address common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][4] Understanding this mechanism is crucial for rational optimization of reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine (in this case, phenoxyaniline) coordinates to the palladium center, displacing a halide ion.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[5]

  • Reductive Elimination: The desired N-arylphenoxyaniline is formed, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination Phenoxyaniline Phenoxyaniline Phenoxyaniline->Amine_Coordination [Ar-Pd(II)-NH(Phenoxyaryl)(L)]+ X- [Ar-Pd(II)-NH(Phenoxyaryl)(L)]⁺ X⁻ Amine_Coordination->[Ar-Pd(II)-NH(Phenoxyaryl)(L)]+ X- Deprotonation Deprotonation [Ar-Pd(II)-NH(Phenoxyaryl)(L)]+ X-->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)-N(Phenoxyaryl)(L) Ar-Pd(II)-N(Phenoxyaryl)(L) Deprotonation->Ar-Pd(II)-N(Phenoxyaryl)(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-N(Phenoxyaryl)(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst N-Arylphenoxyaniline N-Arylphenoxyaniline Reductive_Elimination->N-Arylphenoxyaniline

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for Phenoxyaniline Substrates

The success of the Buchwald-Hartwig amination of phenoxyanilines hinges on the careful selection of the catalyst, ligand, base, and solvent.

ParameterRecommendation for Phenoxyaniline SubstratesRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also be highly effective.[7]These precursors are readily available and can be reduced in situ to the active Pd(0) species.[4] Palladacycles often offer improved stability and catalytic activity.[7]
Ligand Bulky, electron-rich phosphine ligands are generally preferred. Examples include XPhos, RuPhos, and BrettPhos.[4][7]These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Their steric bulk can also prevent the formation of inactive catalyst species. For sterically demanding phenoxyanilines, specialized ligands may be required.[8]
Base Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are typically used.[4] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.[4]The base is crucial for the deprotonation of the coordinated amine, a key step in the catalytic cycle.[5] The choice of base can significantly impact reaction rate and yield.
Solvent Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[4][9]The palladium catalyst is sensitive to oxygen and moisture. The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

Experimental Protocol: Synthesis of N-(4-tert-butylphenyl)-4-phenoxyaniline

This protocol details the synthesis of a representative N-arylphenoxyaniline via a Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: - 4-Phenoxyaniline - 4-tert-butylbromobenzene - Pd₂(dba)₃ - XPhos - NaOtBu Vessel Add to Oven-Dried Schlenk Flask Reagents->Vessel Inert Evacuate and Backfill with Argon (3x) Vessel->Inert Solvent Add Anhydrous, Degassed Toluene Inert->Solvent Heat Heat to 100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or GC-MS (12-24 h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite, Wash with Ethyl Acetate Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-Phenoxyaniline (1.0 equiv)

  • 4-tert-butylbromobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-phenoxyaniline, 4-tert-butylbromobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the Celite with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-tert-butylphenyl)-4-phenoxyaniline.

Characterization Data for 4-Phenoxyaniline:

  • ¹H NMR (CDCl₃): ChemicalBook provides a reference spectrum for 4-phenoxyaniline.[10]

  • ¹³C NMR: Expected signals for the aromatic carbons of both the aniline and phenoxy rings.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-purity palladium precatalyst and ligand. Consider using a pre-formed palladacycle.[7] Confirm that the reaction is performed under strictly anhydrous and anaerobic conditions.
Insufficiently strong baseFor electron-rich anilines, a strong base like NaOtBu or LHMDS is often necessary to facilitate deprotonation.[4]
Poor ligand choiceScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to identify the optimal one for your specific substrate combination.[4][7]
Formation of Side Products Homocoupling of the aryl halideThis can occur at high temperatures or with high catalyst loadings. Reduce the reaction temperature and/or catalyst loading.
Ether cleavageThe phenoxy group is generally stable under these conditions, but prolonged reaction times at high temperatures could potentially lead to cleavage. Monitor the reaction progress and avoid unnecessarily long reaction times.
Difficulty in Product Isolation Product is an oil or low-melting solidPurification by flash column chromatography is often effective. If the product is still impure, consider recrystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylphenoxyanilines. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-defined experimental protocol, researchers can reliably access these valuable compounds. The troubleshooting guide provided should assist in overcoming common challenges associated with this transformation.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]

  • Pd-catalyzed Markovnikov selective oxidative amination of 4-pentenoic acid. Royal Society of Chemistry. [Link]

  • Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. ResearchGate. [Link]

  • Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Beilstein Journal of Organic Chemistry. [Link]

  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles. Organic Chemistry Portal. [Link]

  • Short Summary of 1H-NMR Interpretation. James P. Constant. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]

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Suzuki-Miyaura coupling at the ortho-bromo position of phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling at the Ortho-Bromo Position of Phenoxyaniline

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a premier method for constructing biaryl and conjugated systems.[3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki-Miyaura coupling an indispensable tool in drug discovery and development.[1]

This guide focuses on a particularly challenging yet valuable application: the coupling at the sterically hindered ortho-bromo position of a phenoxyaniline scaffold. Substrates of this nature present unique hurdles, including significant steric congestion around the reaction center and potential coordination of the palladium catalyst by the aniline's nitrogen or the phenoxy's ether oxygen. Overcoming these challenges requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. This document provides a detailed exploration of the mechanistic rationale, a robust experimental protocol, and field-proven insights for successfully navigating this demanding transformation.

Mechanistic Considerations for Ortho-Substituted Substrates

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5] For sterically demanding substrates like ortho-bromo-phenoxyaniline, each step presents distinct challenges.

  • Oxidative Addition : The cycle begins with the insertion of a Pd(0) catalyst into the carbon-bromine bond of the phenoxyaniline.[5] While aryl bromides are generally reactive electrophiles, bulky ortho-substituents can sterically impede the approach of the palladium catalyst, potentially slowing this rate-determining step.[3] The use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial, as they stabilize a monoligated, highly reactive palladium species that facilitates oxidative addition.[4][6]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The process requires activation of the organoboron species (typically a boronic acid or ester) by a base.[6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the Pd(II) center.[6][7] The choice of base and solvent is critical to ensure efficient formation of this ate complex without promoting undesirable side reactions like protodeboronation.

  • Reductive Elimination : This is the final, product-forming step where the two organic groups on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst. For tetra-ortho-substituted biaryls, which are the products of the target reaction, this step can be particularly slow due to the severe steric repulsion between the ortho substituents.[8] Ligand design plays a pivotal role here; bulky ligands that can accommodate the sterically demanding transition state are essential to accelerate reductive elimination and turn over the catalyst efficiently.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pdiia Ar-Pd(II)L₂-Br base_label Base (e.g., K₂CO₃) pdiia->base_label pdiib Ar-Pd(II)L₂-OR tm_label Transmetalation pdiib->tm_label pdiic Ar-Pd(II)L₂-Ar' re_label Reductive Elimination pdiic->re_label oa_label->pdiia tm_label->pdiic Ar'-B(OR)₃⁻ re_label->pd0 Product (Ar-Ar') base_label->pdiib react1 Ar-Br (o-Bromo-phenoxyaniline) react1->oa_label react2 Ar'-B(OH)₂ (Boronic Acid) react2->tm_label + Base

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Optimizing Key Experimental Parameters

The success of a challenging Suzuki-Miyaura coupling is determined by the synergistic effect of the catalyst, ligand, base, and solvent. Each component must be selected to address the specific steric and electronic properties of the substrate.

  • Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered couplings. Modern catalyst systems employing bulky, electron-rich phosphine ligands are the gold standard.[4] Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) or bulky N-heterocyclic carbenes (NHCs) are designed to promote both the oxidative addition to the hindered aryl bromide and the final reductive elimination step.[6][10] Pre-formed palladium catalysts incorporating these ligands, known as "G3" or "G4" precatalysts (e.g., CataCXium A Pd G3), offer excellent activity and are often preferred for their air and moisture stability.[11]

  • Base Selection : The base is essential for activating the boronic acid for transmetalation.[7] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction.[3] The choice of base must also consider the functional group tolerance of the substrate; highly basic conditions can be detrimental to sensitive groups.[6]

  • Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently used.[5] Often, the addition of water is necessary to dissolve the inorganic base and promote the formation of the boronate "ate" complex, which accelerates transmetalation.[5] The optimal solvent ratio (e.g., Dioxane:Water 4:1) often requires empirical optimization.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a model substrate, 2-(2-bromophenoxy)aniline, with an arylboronic acid.

Materials and Equipment:

  • Substrates : this compound, Arylboronic acid

  • Catalyst : SPhos Pd G3 Precatalyst (or similar bulky phosphine-ligated catalyst)

  • Base : Potassium Phosphate (K₃PO₄)

  • Solvent : 1,4-Dioxane (anhydrous), Degassed Water

  • Equipment : Schlenk flask or reaction vial with stir bar, reflux condenser, nitrogen or argon gas inlet, heating mantle with temperature controller, TLC plates, standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. All handling should occur in a well-ventilated fume hood.

  • Potassium phosphate is a strong base; avoid direct contact with skin and eyes.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the SPhos Pd G3 precatalyst (1-3 mol%). The catalyst loading may need optimization depending on substrate reactivity.[12]

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to achieve the desired concentration (typically 0.1-0.2 M with a 4:1 to 5:1 dioxane:water ratio).

  • Reaction Execution : Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature should be determined empirically.

  • Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Flask under N₂) add_reagents 2. Add Substrates & Base prep->add_reagents add_catalyst 3. Add Pd Catalyst & Ligand add_reagents->add_catalyst add_solvent 4. Add Dioxane/Water add_catalyst->add_solvent reaction 5. Heat & Stir (80-100 °C) add_solvent->reaction monitor 6. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 7. Quench, Extract & Dry monitor->workup Complete purify 8. Column Chromatography workup->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.

Data Presentation and Troubleshooting

The efficiency of the coupling can vary significantly based on the electronic and steric properties of the boronic acid coupling partner.

Boronic Acid PartnerExpected Yield RangeKey Considerations
Phenylboronic acid85-95%Standard, generally high-yielding coupling.
4-Methoxyphenylboronic acid80-90%Electron-donating groups are well-tolerated.[11]
4-(Trifluoromethyl)phenylboronic acid75-85%Electron-withdrawing groups are also compatible.
2-Methylphenylboronic acid60-75%Ortho-substituted boronic acids can lower yields due to increased steric hindrance.[8]
Heteroarylboronic acids (e.g., 3-pyridyl)50-80%Yields can be variable; potential for ligand poisoning by the heteroatom.[10]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficiently active base/conditions.3. Low reaction temperature.1. Use a fresh, high-quality precatalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Boronic acid instability.2. Reaction run for too long or at too high a temperature.1. Use the corresponding boronic ester (e.g., pinacol ester) for improved stability.2. Use a higher catalyst loading to increase reaction rate; monitor carefully and stop when complete.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst decomposition.1. Ensure the system is rigorously degassed and maintained under a positive pressure of inert gas.2. Use a more stable precatalyst or a higher ligand:palladium ratio.
Difficult Purification 1. Residual palladium.2. Co-eluting byproducts.1. Wash the organic layer with an aqueous solution of thiourea or use a palladium scavenger resin.2. Optimize chromatography conditions (different solvent system, different stationary phase).

Conclusion

The Suzuki-Miyaura coupling of ortho-bromo-phenoxyanilines is a powerful yet demanding transformation. Success relies on a rational approach to catalyst and ligand selection, tailored to overcome the significant steric barriers inherent in the substrate. By employing modern, bulky phosphine-ligated palladium precatalysts in conjunction with a suitable base and solvent system, researchers can effectively synthesize complex, sterically congested biaryl structures. The protocol and insights provided herein serve as a robust starting point for developing and optimizing these critical reactions in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Qureshi, Z. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Qureshi, Z. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Various Authors. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Kostas, I. D., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sowa, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Takale, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Available at: [Link]

  • Ayub, K., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chem Player. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Shields, J. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Available at: [Link]

  • Grigor'ev, I. A., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. National Institutes of Health. Available at: [Link]

  • Qureshi, Z. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Grigor'ev, I. A., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Publishing. Available at: [Link]

  • Chen, W., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guram, A. S., et al. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • G. da Silva, A., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

  • Reeder, M. D., et al. (2003). Convenient Synthesis of Pharmacologically Active Ortho-Substituted Biaryl Oxazolines via the Suzuki Reaction. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives... ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Various Authors. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Tang, W., et al. (2015). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Zhang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-(2-Bromophenoxy)aniline: recrystallization vs chromatography

[1]

Case ID: PUR-2BPA-001 Subject: Optimization of Purification Protocols: Recrystallization vs. Flash Chromatography Assigned Scientist: Senior Application Specialist, Separation Sciences[1][2]

Executive Summary & Molecule Profile[2][3]

User Query: I am synthesizing 2-(2-Bromophenoxy)aniline via Ullmann coupling/Nitro-reduction and struggling to remove the black tarry impurities. Should I use recrystallization or column chromatography?

Scientist Response: this compound is a lipophilic, weak base containing a sterically congested diaryl ether linkage.[1][2] Its purification is often complicated by two factors:

  • Oxidation Sensitivity: Anilines readily oxidize to form colored azobenzene-like impurities (the "black tar").[1][2]

  • "Oiling Out" Phenomenon: Due to the ortho-substitution, the crystal lattice energy is lower than its para-isomers, often resulting in a product that separates as an oil rather than a crystal during cooling.

Recommendation:

  • For >5g Scale (High Purity required): Use Acid-Base Recrystallization (HCl Salt Formation) .[1] This bypasses the "oiling out" issue of the free base.

  • For <1g Scale or Complex Mixtures: Use Flash Chromatography with amine-modified silica.[1][2]

Decision Matrix: Selecting the Right Method

Before proceeding, evaluate your crude material against this logic flow.

purification_decisionStartStart: Crude this compoundScaleCheckScale > 2 grams?Start->ScaleCheckImpurityCheckImpurities > 10% (by TLC/LC)?ScaleCheck->ImpurityCheckYesColumnMethod B: Flash Chromatography(High Resolution, Expensive)ScaleCheck->ColumnNo (< 2g)OilCheckIs product an Oil or Solid?ImpurityCheck->OilCheckNo (Relatively Clean)ImpurityCheck->ColumnYes (Dirty/Tarry)RecrystMethod A: HCl Salt Recrystallization(High Yield, Scalable)OilCheck->RecrystOil (Hard to crystallize directly)OilCheck->RecrystSolid

Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude purity.[1][2]

Method A: Recrystallization (The "HCl Salt" Strategy)

Context: The free base of this compound often has a low melting point or exists as an oil due to steric hindrance preventing efficient packing.[1] Attempting to recrystallize the free base directly often leads to oiling out. Converting it to the Hydrochloride (HCl) salt raises the melting point and facilitates crystallization.

Protocol: Hydrochlorination & Recrystallization[3][4]

Reagents:

  • Crude this compound[1]

  • Solvent A: Ethyl Acetate (EtOAc) or Diethyl Ether[2]

  • Reagent B: 4M HCl in Dioxane (or concentrated aqueous HCl)

  • Recrystallization Solvent: Ethanol/Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in a minimal amount of EtOAc (approx. 5 mL per gram).

  • Salt Formation:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 4M HCl/Dioxane (1.1 equivalents).

    • Observation: A white to off-white precipitate (the HCl salt) should form immediately.[1][2]

  • Isolation: Filter the solid. Wash with cold ether to remove non-basic impurities (e.g., unreacted phenols or diaryl ethers).

  • Recrystallization:

    • Dissolve the crude salt in boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Free Base Recovery (Optional):

    • If the next step requires the free amine, suspend the pure crystals in water.

    • Adjust pH to >10 using 1M NaOH.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Data Comparison: Free Base vs. HCl Salt

FeatureFree Base (Crude)HCl Salt (Purified)
Physical State Brown Oil / Low-melting SolidWhite Crystalline Solid
Melting Point Unreliable / BroadDistinct & High (>150°C typically)
Stability Oxidizes (turns black)Stable indefinitely
Solubility Soluble in organics, insol.[1][2] waterSoluble in water/MeOH, insol.[2] ether

Method B: Flash Chromatography (The "Buffered" Approach)

Context: Anilines are basic and interact strongly with the acidic silanol groups on silica gel, causing streaking (tailing) and poor separation. You must modify the mobile phase.

Protocol: Amine-Buffered Silica Column[1][2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate (Gradient). Modifier: Triethylamine (TEA) or 1% Aqueous Ammonia.

Step-by-Step Workflow:

  • Column Pre-treatment (Crucial):

    • Flush the silica column with pure Hexanes containing 1% Triethylamine (TEA) . This neutralizes acidic sites.

    • Why? Without this, your aniline will stick to the top of the column and elute as a broad smear over 20 fractions.

  • Loading:

    • Dissolve crude in a minimum volume of DCM.

    • Pro-Tip: If the crude is very oily, use "Dry Loading." Mix crude with silica, evaporate to a powder, and load the powder on top of the column.

  • Elution Gradient:

    • Start: 100% Hexanes (with 0.5% TEA).

    • Ramp: 0% → 20% EtOAc over 10 Column Volumes (CV).

    • Target Rf: Aim for an Rf of 0.3 in the eluting solvent.

  • Detection:

    • UV at 254 nm (Aromatic rings).

    • Stain: Ninhydrin (turns red/purple upon heating) or p-Anisaldehyde.[1][2]

Troubleshooting & FAQs

Q1: My recrystallization solution turned into a separate oil layer at the bottom instead of crystals. What happened?

A: This is "oiling out." It happens when the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Fix: Re-heat the mixture to dissolve the oil. Add more solvent (Ethanol). As it cools, add a "seed crystal" if available, or scratch the glass wall with a rod to induce nucleation. Switching to the HCl salt method (Method A) usually eliminates this permanently.

Q2: The product is pure by NMR but is dark brown/black. How do I fix the color?

A: Anilines oxidize to form quinone-like impurities that are highly colored even at ppm levels.[1][2]

  • Fix: Perform a "Charcoal Filtration." Dissolve the compound in hot ethanol, add Activated Carbon (5-10 wt%), stir for 15 mins, and filter hot through a Celite pad. The carbon absorbs the high-molecular-weight colored impurities.[1][2]

Q3: Can I use Copper scavenging resins?

A: If you synthesized this via Ullmann coupling, copper contamination is a risk.

  • Fix: Yes. Wash the organic extraction phase with aqueous EDTA or Ammonium Hydroxide (turns blue if Cu is present) before attempting recrystallization. Residual copper can inhibit crystallization.

References

  • Ullmann Coupling Mechanisms & Workup

    • Sperotto, E., et al.[2] "The Ligand-Free Copper-Catalyzed Ullmann Condensation."[1][2] Dalton Transactions, 2010.

  • Purification of Anilines (General Guide)

    • Armarego, W. L. F.[2] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.[1][2][3] (Standard reference for pKa-based extractions and salt formations).

  • Recrystallization Solvent Selection

    • University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[3][4][5][6][7]

  • Chromatography of Amines

    • Reich, H. J.[2] "Flash Chromatography of Amines." University of Wisconsin-Madison.[1] (Detailed guide on TEA buffering).

Optimizing reaction conditions for steric hindrance in ortho-substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for optimizing reaction conditions involving ortho-substituted anilines . This content is designed for research scientists and process chemists encountering low reactivity, poor yields, or catalyst deactivation due to steric hindrance.

Status: Operational | Tier: Advanced Application Support

Executive Summary: The "Ortho-Effect" Challenge

Ortho-substituted anilines present a dual challenge:

  • Steric Blockade: The ortho-substituent physically shields the nitrogen lone pair, retarding nucleophilic attack (in acylation/SNAr) or hindering coordination to metal centers (in catalysis).

  • Electronic Deactivation: If the ortho-group is electron-withdrawing (e.g., -F, -NO2, -CF3), the nucleophilicity of the nitrogen is further suppressed.

This guide moves beyond standard protocols, offering high-energy alternatives and specific catalytic systems engineered to overcome this kinetic barrier.

Module 1: Buchwald-Hartwig Cross-Coupling

Issue: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts fail to couple ortho-substituted anilines, resulting in unreacted starting material or dehalogenation of the aryl halide.

Q: Which ligand system should I use for a primary ortho-substituted aniline?

A: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). For sterically hindered primary amines, BrettPhos is the gold standard. Its bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.

LigandTarget Substrate ClassWhy it works
BrettPhos Primary ortho-substituted anilinesOptimized to prevent binding of the amine as a bis-ligated species; promotes reductive elimination.
RuPhos Secondary amines or moderate hindranceExcellent for secondary amines; creates a highly active mono-ligated Pd species.
XPhos General hindered aryl halidesGood general purpose, but BrettPhos is superior for the specific case of primary hindered amines.
tBuXPhos Unstable/Heterocyclic substratesProvides exceptional stability to the Pd(0) center.
Protocol: Precatalyst Activation Strategy

Do not use Pd(OAc)2 + Ligand for highly hindered substrates. The induction period allows catalyst decomposition.

Recommended Workflow: Use Pd-PEPPSI-IPent or BrettPhos Pd G4 precatalysts.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Base: NaOtBu (Sodium tert-butoxide) is preferred. If functional groups are base-sensitive, switch to K3PO4 (requires higher temp).

  • Temperature: 80–110 °C.

  • Concentration: High concentration (0.5 M – 1.0 M) helps drive bimolecular kinetics.

Module 2: Amide Bond Formation (Acylation)

Issue: HATU/EDC couplings yield <10% product. The activated ester hydrolyzes before the hindered aniline can attack.

Q: HATU failed. What is the next logical step?

A: Abandon "Active Esters" and move to "High-Energy Electrophiles." Standard coupling reagents (HATU, HBTU) form an active ester intermediate. If the aniline is too hindered, it cannot penetrate the solvent cage to attack this ester before moisture hydrolyzes it.

Tiered Solution Strategy:

  • Tier 1: TCFH / NMI (The Modern Standard)

    • Reagent: TCFH (Tetramethylchloroformamidinium hexafluorophosphate).

    • Mechanism: Forms a highly reactive acyl imidazolium species in situ.

    • Condition: Acetonitrile, N-methylimidazole (NMI) base, 40–60 °C.

  • Tier 2: Ghosez’s Reagent (Neutral Acid Chloride Formation)

    • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

    • Why: Converts carboxylic acid to acid chloride neutrally (without HCl generation).

    • Protocol: Stir acid + Ghosez reagent in DCM (1 hr, RT)

      
       Add hindered aniline + Pyridine.
      
  • Tier 3: The "Nuclear" Option (Grignard-Isocyanate)

    • Use when the aniline is extremely hindered (e.g., 2,6-diisopropyl).

    • Method: Do not couple Acid + Amine. Instead, react Aryl Grignard + Isocyanate .

    • Reaction:

      
      .
      

Module 3: Decision Logic & Visualization

Workflow: Selecting the Reaction Pathway

The following diagram illustrates the decision logic for coupling an ortho-substituted aniline (


) with an electrophile.

ReactionOptimization Start Substrate: Ortho-Substituted Aniline Target Target Bond? Start->Target Amide Amide Bond (C=O) Target->Amide CN Aryl C-N Bond Target->CN HATU Try HATU/DIEA (60°C) Amide->HATU Success1 Yield > 50%? HATU->Success1 Done1 Optimize Purification Success1->Done1 Yes TCFH Switch to TCFH / NMI Success1->TCFH No Success2 Yield > 50%? TCFH->Success2 Success2->Done1 Yes AcidCl Use Ghosez's Reagent (Acid Chloride) Success2->AcidCl No BaseCheck Base Sensitive Groups? CN->BaseCheck StrongBase Base: NaOtBu Ligand: BrettPhos Pd Source: Pd G4 Precat BaseCheck->StrongBase No WeakBase Base: K3PO4 Ligand: BrettPhos Solvent: t-Amyl Alcohol BaseCheck->WeakBase Yes (Esters, Nitriles)

Caption: Decision matrix for selecting reagents based on target bond type and substrate sensitivity.

Module 4: Troubleshooting & FAQs

Q: My Buchwald reaction turns black immediately (Pd black) and yields are low. Why?

A: Catalyst decomposition is faster than the oxidative addition.

  • Cause: Ortho-substituted aryl halides react slowly with Pd(0). If the catalytic cycle stalls, the unstable Pd(0) aggregates into inactive Pd black.

  • Fix:

    • Increase Ligand:Pd Ratio: Use 2:1 or even 3:1 (Ligand:Pd) to stabilize the metal center.

    • Dosing: Add the catalyst solution slowly (via syringe pump) to the hot reaction mixture to keep the instantaneous catalyst concentration low but steady.

Q: I see the product mass in LCMS, but I can't isolate it. It streaks on the column.

A: Rotational Isomerism (Atropisomerism). Ortho-substituted anilines (especially N-aryl amides) often exhibit restricted rotation around the C-N bond.

  • Diagnosis: The NMR shows broad peaks or "double" peaks that coalesce when the NMR tube is heated.

  • Fix: This is not an impurity. Collect the broad band. Run high-temperature NMR (DMSO-d6 at 100°C) to confirm purity.

Q: Can I use microwave irradiation?

A: Yes, but with caution.

  • Amide Coupling: Highly recommended. 120°C for 10-20 mins can force the hindered amine to attack.

  • Pd-Catalysis: Use caution. Microwaves can cause rapid superheating ("hot spots") leading to instant catalyst death (Pd black). Conventional heating in an oil bath is more controlled for sensitive Pd-cycles.

References

  • Buchwald, S. L., et al. "A Catalyst System for the Arylation of Primary Amines." Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization." Accounts of Chemical Research, 2012.

  • Beaming, P., et al. "TCFH-NMI: A Reagent for the Preparation of Difficult Amides." Organic Letters, 2018.

  • Ghosez, L., et al. "Synthesis of Acyl Chlorides Under Neutral Conditions." Chemical Communications, 1979.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.

Troubleshooting low conversion rates in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diaryl ether synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your experiments. This guide is structured in a question-and-answer format to directly address common issues leading to low conversion rates in Ullmann- and Buchwald-Hartwig-type cross-coupling reactions.

Section 1: Foundational Issues & Reactant Quality

This section addresses the most fundamental and often overlooked aspects that can drastically impact reaction efficiency.

Q1: My diaryl ether synthesis has a very low conversion rate. Where should I begin troubleshooting?

When facing low conversion, it's crucial to start with the most fundamental parameters before moving to complex variables. Low yields are most often traced back to issues with reactant purity, the integrity of the catalytic system, or suboptimal reaction conditions.[1] A systematic approach is key to identifying the root cause efficiently.

TroubleshootingWorkflow Start Low Conversion Observed CheckReactants Step 1: Verify Reactant & Solvent Quality Start->CheckReactants CheckPurity Are reactants pure (>98%)? CheckReactants->CheckPurity CheckAnhydrous Are solvents and reagents anhydrous? CheckPurity->CheckAnhydrous Yes Purify Action: Purify/Source New Starting Materials CheckPurity->Purify No Dry Action: Dry Solvents/Reagents (e.g., use molecular sieves) CheckAnhydrous->Dry No CheckCatalyst Step 2: Evaluate Catalytic System CheckAnhydrous->CheckCatalyst Yes Purify->CheckReactants Dry->CheckReactants CatalystActive Is the catalyst active? (Correct oxidation state, not expired) CheckCatalyst->CatalystActive LigandScreen Is the ligand appropriate? (Screen different classes) CatalystActive->LigandScreen Yes NewCatalyst Action: Source fresh catalyst. Consider pre-catalyst vs active species. CatalystActive->NewCatalyst No BaseScreen Is the base suitable? (Solubility, strength) LigandScreen->BaseScreen Yes NewLigand Action: Screen ligands (e.g., N,N- or N,O-chelators for Cu) LigandScreen->NewLigand No NewBase Action: Screen bases (e.g., Cs2CO3, K3PO4, K2CO3) BaseScreen->NewBase No CheckConditions Step 3: Optimize Reaction Conditions BaseScreen->CheckConditions Yes NewCatalyst->CheckCatalyst NewLigand->CheckCatalyst NewBase->CheckCatalyst CheckTemp Is the temperature optimal? CheckConditions->CheckTemp CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes AdjustTemp Action: Increase temperature. (e.g., for less reactive aryl bromides) CheckTemp->AdjustTemp No AdjustSolvent Action: Change solvent (e.g., polar aprotic like DMF/MeCN) CheckSolvent->AdjustSolvent No Success Problem Resolved CheckSolvent->Success Yes AdjustTemp->Success AdjustSolvent->Success

Caption: A systematic workflow for troubleshooting low conversion rates.
Q2: How critical is the purity of my phenol and aryl halide? What about water contamination?

The purity of your starting materials is paramount. Impurities can poison the catalyst, participate in side reactions, or inhibit the catalytic cycle.

  • Causality: The Ullmann and Buchwald-Hartwig reactions rely on a delicate catalytic cycle. Nucleophilic impurities can compete with your phenol, while electrophilic impurities can react with the phenoxide. Water is particularly detrimental as it can deactivate the base and lead to hydrodehalogenation of the aryl halide, a common side reaction.[2] In some cases, the formation of water can completely inactivate the base, leading to no product formation.[3]

  • Self-Validating Protocol:

    • Verify Purity: Use freshly purchased starting materials of the highest possible purity (≥98%). If the purity is questionable, purify the phenol by recrystallization or sublimation and the aryl halide by distillation or column chromatography.

    • Ensure Anhydrous Conditions: Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Use activated molecular sieves (3Å or 4Å) directly in the reaction vessel to scavenge any residual water.[2][4] It has been demonstrated that using a drying agent like powdered 3Å molecular sieves is more effective than non-powdered versions or magnesium sulfate.[2]

Section 2: The Catalytic System

The combination of metal catalyst, ligand, and base forms the heart of the reaction. An issue with any of these components will result in poor performance.

Q3: I'm observing poor reactivity. How do I choose the right catalyst and ensure it's active?

Catalyst choice and activity are critical. For Ullmann-type reactions, copper(I) salts like CuI, CuBr, and Cu₂O are most effective.[1][2] For Buchwald-Hartwig reactions, palladium(0) sources are used, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

  • Causality of Catalyst Deactivation: Catalysts can deactivate through several mechanisms. Copper catalysts can undergo sintering (aggregation) or be poisoned by impurities.[5] Palladium catalysts can form inactive off-cycle species. Using an air-stable precatalyst that is activated under the reaction conditions is often a reliable strategy.

  • Expert Recommendations:

    • Copper: For Ullmann reactions, CuI is a common and effective choice.[1] The less expensive and air-stable Cu₂O is also highly effective.[2]

    • Palladium: For Buchwald-Hartwig couplings, catalyst systems are often generated in situ. For example, an efficient system can be prepared from Pd(OAc)₂, a suitable ligand (like an N-heterocyclic carbene precursor), and a base like NaH.[6]

    • Catalyst Loading: While classic Ullmann reactions required stoichiometric copper, modern ligand-accelerated versions typically use 1-10 mol % of the copper catalyst.[7] If you suspect catalyst deactivation, a slightly higher loading (e.g., 5-10 mol %) may be beneficial.

Q4: My reaction is not proceeding to completion. What is the role of the ligand, and how do I select an effective one?

Ligands are essential for modern cross-coupling reactions. They accelerate the reaction, allowing for milder conditions and broader substrate scope.[1]

  • Causality of Ligand Function: In copper-catalyzed systems, ligands increase the solubility and reactivity of the copper species and facilitate the key reductive elimination step.[2] In palladium systems, bulky, electron-rich phosphine ligands are key to promoting both the oxidative addition and reductive elimination steps.[6]

  • Ligand Selection Guide:

    • For Copper (Ullmann): Simple, inexpensive N,N- and N,O-chelating ligands are highly effective. N,N-dimethylglycine is a robust and widely used ligand that enables the coupling of both aryl iodides and bromides at moderate temperatures (e.g., 90°C).[6] Other effective options include salicylaldoxime and dimethylglyoxime.[1][2] Be aware that ligands with free amino or hydroxy groups can sometimes act as competing substrates, leading to side products.[8]

    • For Palladium (Buchwald-Hartwig): Bulky, electron-rich aryldialkylphosphine ligands are the standard for efficient diaryl ether synthesis.[6] N-heterocyclic carbenes (NHCs) also serve as excellent ligands for these transformations.[6]

Q5: I am observing significant side reactions. Could the base be the issue?

Yes, the choice of base is critical and highly dependent on the solvent and substrates. The base deprotonates the phenol to form the active nucleophile (phenoxide) and its properties (strength, solubility, hardness) can significantly influence the reaction outcome.[1][9]

  • Causality of Base Selection: The base's primary role is to generate the phenoxide. However, its solubility in the reaction solvent is crucial. A base that is poorly soluble may not be effective. The nature of the cation (e.g., K⁺ vs. Cs⁺) is also important; cesium phenoxides are more dissociated and soluble in organic solvents than their potassium counterparts, often leading to faster reactions.[2]

BaseCommon SolventsCharacteristics & Best Use Cases
Cs₂CO₃ Acetonitrile, DioxaneOften the most effective base, especially in polar aprotic solvents. Its high solubility enhances reaction rates.[1][2]
K₃PO₄ Toluene, DioxaneA strong, effective base that works well in both polar and non-polar solvents. Does not always require the addition of molecular sieves.[3]
K₂CO₃ Toluene, Xylene, DMFA cost-effective choice, particularly effective in non-polar, high-boiling solvents.[1][6]
Et₃N DMF, DMSOA soluble organic base that is less sensitive to moisture than inorganic carbonates, which can be an advantage in certain setups.[9][10]
NaH Toluene, THFA very strong, non-nucleophilic base used to irreversibly deprotonate the phenol before adding the catalyst and aryl halide.[6][11]
Section 3: Reaction Conditions & Substrate Scope

Fine-tuning the reaction environment and understanding the limitations of your substrates are key to maximizing conversion.

Q6: My aryl bromide is unreactive. Should I increase the temperature or change the solvent?

Aryl bromides are significantly less reactive than aryl iodides.[2][12] Overcoming this lower reactivity often requires more forcing conditions.

  • Causality: The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the metal center. The C-Br bond is stronger than the C-I bond, making this step slower for aryl bromides.

  • Troubleshooting Strategy:

    • Increase Temperature: A common strategy is to increase the reaction temperature. For example, a reaction that proceeds at 82°C with an aryl iodide might require 110°C for the corresponding aryl bromide.[2]

    • Change Solvent: Switching to a higher-boiling polar aprotic solvent like DMF can accelerate the reaction of less reactive aryl halides.[2][10]

    • Consider an "Aromatic Finkelstein" Reaction: In some cases, an in situ halogen exchange reaction can be employed, where a catalytic amount of an iodide salt is added to convert the aryl bromide to the more reactive aryl iodide under the reaction conditions.[12]

Q7: How do electronic effects of my substrates impact the reaction?

The electronic properties of both the aryl halide and the phenol play a significant role.

  • Aryl Halide: Electron-poor aryl halides (those with electron-withdrawing groups like -NO₂, -CN, -CF₃) are generally more reactive in both Ullmann and Buchwald-Hartwig couplings.[1][2]

  • Phenol: Electron-rich phenols (with electron-donating groups like -OMe, -Me) are more nucleophilic and generally react faster.[2] Conversely, phenols with strong electron-withdrawing groups (like 4-nitrophenol) can be poor coupling partners due to their reduced nucleophilicity.[2]

  • Steric Hindrance: Sterically hindered substrates (e.g., ortho-substituted aryl halides or phenols) are more challenging and often require longer reaction times, higher temperatures, or specialized, bulky ligands to achieve good conversion.[2][6]

Q8: What are the most common side reactions and how can I minimize them?

Besides low conversion, the formation of byproducts complicates purification and lowers the yield.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by trace amounts of water and can be minimized by ensuring strictly anhydrous conditions.[2]

  • Aryl Halide Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound. This is rarely observed in modern, well-optimized C-O coupling reactions but was a problem in traditional Ullmann reactions.[2][13]

  • Ligand Arylation: If the ligand itself has a reactive N-H or O-H bond, it can be arylated, consuming the aryl halide and deactivating the catalyst.[8] Using N,N-disubstituted ligands can prevent this.

CatalyticCycle cluster_cycle Catalytic Cycle CuI_L Cu(I)-L Catalyst CuIII_Ar_X Cu(III)(Ar)(X)(L) CuI_L->CuIII_Ar_X Oxidative Addition ArX Ar-X (Aryl Halide) ArX->CuIII_Ar_X Phenoxide Ar'-O⁻ (Phenoxide) CuIII_Ar_OAr Cu(III)(Ar)(OAr')(L) Phenoxide->CuIII_Ar_OAr Product Ar-O-Ar' (Diaryl Ether) Base Base (e.g., Cs₂CO₃) Base->Phenoxide Phenol Ar'-OH (Phenol) Phenol->Phenoxide Deprotonation CuIII_Ar_X->CuIII_Ar_OAr Ligand Exchange CuIII_Ar_OAr->CuI_L Reductive Elimination CuIII_Ar_OAr->Product

Sources

Removing copper catalyst residues from 2-(2-Bromophenoxy)aniline products

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights for tackling the common challenge of removing copper catalyst residues from your 2-(2-Bromophenoxy)aniline products. This guide is structured to help you diagnose issues, select the appropriate purification strategy, and execute it effectively.

Troubleshooting Guide: Removing Copper Catalyst Residues

Residual copper from Ullmann or Buchwald-Hartwig type reactions can manifest in several ways. This guide will help you identify the problem and find the most effective solution.

Visual Diagnosis and Initial Steps

Often, the first indication of copper contamination is a visual cue. The reaction mixture or isolated product may have a distinct color.

dot graph TD { A[Start: Crude Product Analysis] --> B{Is the product or organic layer colored (green, blue, or brown)?}; B -- Yes --> C{Initial Workup Strategy}; B -- No --> D[Proceed to Standard Purification];

}

Caption: Decision workflow for selecting a copper removal strategy.

Common Scenarios and Recommended Actions
Scenario Potential Cause Recommended Action(s)
Green or Blue Organic Layer Presence of soluble copper(II) species.1. Aqueous Ammonia Wash: Wash the organic layer with a dilute aqueous ammonia solution. The aqueous layer will turn a deep blue as the copper-ammonia complex forms. Repeat until the aqueous layer is colorless.[1][2] 2. EDTA Wash: Use an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper ions, extracting them into the aqueous phase.[1][3]
Brown or Dark Organic Layer Presence of finely divided copper(0) or copper(I) species.1. Celite Filtration: Filter the crude reaction mixture through a pad of Celite to remove insoluble copper species.[1] 2. Ammonium Chloride Wash: An aqueous wash with ammonium chloride can help complex and remove some copper(I) species.[1][4]
Persistent Emulsion During Workup Finely dispersed copper salts stabilizing the interface between the organic and aqueous layers.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite.
Product is a Colored Solid Copper species co-precipitated or trapped within the crystal lattice of the product.1. Recrystallization: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly. The pure product should crystallize, leaving the copper impurities in the mother liquor.[5][6][7] 2. Slurry with a Chelating Agent: Slurry the solid product in a solvent with a chelating agent (e.g., EDTA solution) to dissolve the copper.
Product Appears Clean but Fails Analytical Tests for Copper Trace amounts of copper are present that are not visually detectable.1. Silica Gel/Alumina Plug: Dissolve the product in a minimal amount of an appropriate solvent and pass it through a short plug of silica gel or neutral alumina.[1][8] 2. Column Chromatography: If other impurities are also present, full column chromatography is an effective method for removing trace copper.[9]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my this compound product?

A: Residual copper can have several detrimental effects:

  • Catalyst Poisoning: Even trace amounts of copper can poison catalysts used in subsequent reactions, such as palladium catalysts in Buchwald-Hartwig aminations.[10]

  • Product Instability: Copper can promote degradation of the final product, leading to discoloration and the formation of impurities over time.

  • Inaccurate Analytical Data: The presence of copper can interfere with certain analytical techniques, such as NMR, by causing peak broadening.

  • Biological Applications: For drug development professionals, residual heavy metals are a significant safety concern and are strictly regulated.

Q2: What is the mechanism behind using ammonia or EDTA to remove copper?

A: Both ammonia and EDTA are chelating agents. They form stable, water-soluble complexes with copper ions, which allows for their extraction from the organic phase into the aqueous phase during a liquid-liquid extraction.[3][11] Ammonia forms a characteristic deep blue tetraamminecopper(II) complex, providing a visual indicator of copper removal.[1][2]

Q3: Can I use any solvent for recrystallization to remove copper?

A: The choice of solvent is critical. An ideal recrystallization solvent should:

  • Completely dissolve your this compound product at an elevated temperature.

  • Have very low solubility for your product at low temperatures.

  • Either not dissolve the copper impurities at all or keep them dissolved at low temperatures.

You may need to screen several solvents to find the optimal one.

Q4: How do I know when all the copper has been removed?

A: While a colorless product and workup solutions are good indicators, they are not foolproof. For applications requiring very low copper levels, quantitative analysis is necessary. Techniques like:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for quantifying trace metals.[12]

  • Atomic Absorption Spectroscopy (AAS) is another robust and cost-effective method for copper quantification.[13]

Q5: Are there any alternatives to traditional purification methods?

A: Yes, several other techniques can be employed:

  • Ion-Exchange Resins: These can be used to capture copper ions from a solution.[14][15]

  • Solid-Supported Scavengers: These are functionalized materials designed to selectively bind to and remove metals from solution.

Experimental Protocols

Protocol 1: Aqueous Wash with Ammonia Solution

This protocol is effective for removing soluble copper(II) species that often impart a green or blue color to the organic layer.

  • Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) in a separatory funnel.

  • First Wash: Add a 5% aqueous ammonia solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Observation: Allow the layers to separate. The aqueous layer should be a deep blue color, indicating the formation of the copper-ammonia complex.[1]

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh aqueous ammonia solution until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water and then with brine to remove residual ammonia and to aid in layer separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

dot graph TD { A[Start: Crude Product in Organic Solvent] --> B[Add 5% Aqueous Ammonia]; B --> C[Shake and Separate Layers]; C --> D{Is Aqueous Layer Blue?}; D -- Yes --> E[Drain Aqueous Layer and Repeat Wash]; E --> C; D -- No --> F[Wash with Water and Brine]; F --> G[Dry Organic Layer]; G --> H[Filter and Concentrate]; H --> I[Purified Product];

}

Caption: Workflow for copper removal using an aqueous ammonia wash.

Protocol 2: Filtration Through a Celite/Silica Gel Plug

This method is useful for removing fine particulate copper and can also trap some polar, colored impurities.

  • Plug Preparation: In a fritted glass funnel or a standard funnel with a cotton plug, add a layer of sand (approx. 1 cm), followed by a layer of silica gel (approx. 5-10 cm), and finally a thin layer of Celite (approx. 1 cm).

  • Pre-wetting: Pack the plug gently and pre-wet it with the solvent system you will use to elute your product.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent.

  • Elution: Carefully load the dissolved product onto the top of the plug. Elute the product through the plug using the chosen solvent, collecting the filtrate.

  • Monitoring: Monitor the elution by thin-layer chromatography (TLC) to ensure all of the desired product has passed through the plug.

  • Concentration: Combine the fractions containing the product and concentrate under reduced pressure.

Protocol 3: Recrystallization

This is a powerful technique for obtaining highly pure crystalline products.[7]

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will have low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (like residual copper metal), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques. Retrieved August 7, 2025, from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Reddit. (2023, November 7). Residual Cu influence on Pd catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • PubMed Central. (2021, November 17). Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Workup for Removing Copper Salts. Retrieved from [Link]

  • ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? Retrieved from [Link]

  • LinkedIn. (2024, September 30). Best Chelating Agents for Effective Copper Removal in Various Applications. Retrieved from [Link]

  • ACS Catalysis. (2016, May 23). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Retrieved August 6, 2025, from [Link]

  • Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and Degradation Mechanisms of Copper‐Based Catalysts for Electrochemical CO2 Reduction. Retrieved from [Link]

  • ResearchGate. (2023, November 23). Advances in Techniques for Copper Analysis in Aqueous Systems. Retrieved from [Link]

  • RSC Advances. (2019, July 10). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Reddit. (2021, June 14). Work up to remove copper. Retrieved from [Link]

  • Google Patents. (n.d.). US4666683A - Process for removal of copper from solutions of chelating agent and copper.
  • Analytik Jena. (n.d.). Copper Quantification in Geological Samples by Flame-AAS. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

  • MDPI. (n.d.). Monometallic and Bimetallic Ni–Cu Catalysts Supported on Gd-Doped CeO2 for Hydrogen-Rich Syngas Production via Methane Partial Oxidation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support: Stability & Handling of 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenoxy)aniline is a specialized biaryl ether intermediate primarily used in the synthesis of tricyclic heterocycles, particularly phenoxazines . Its structural integrity is compromised by two competing oxidative pathways:

  • General Aniline Oxidation: Susceptibility of the primary amine to radical formation, leading to azo-dimerization and polymerization (tars).

  • Oxidative Cyclization (The "Precursor Risk"): The molecule is structurally "poised" for intramolecular C-N coupling. Under oxidative conditions (especially in the presence of trace metals or light), it can prematurely cyclize to form phenoxazine derivatives, releasing HBr/Br• species that further catalyze degradation.

Critical Storage Directive: Store under Argon/Nitrogen at 2–8°C. Protect from light.

Troubleshooting & FAQs

Issue 1: Sample Discoloration (Darkening/Browning)

User Report: "My white crystalline powder has turned beige/brown after 2 weeks of storage on the bench."

  • Root Cause: Auto-oxidation of the aniline moiety. Upon exposure to atmospheric oxygen and light, the electron-rich primary amine undergoes single-electron transfer (SET) to form a radical cation. This species reacts further to form colored impurities such as azobenzenes (orange/red) and polyanilines (dark brown/black).

  • Diagnostic Check:

    • Dissolve a small amount in MeOH.

    • Run TLC (Hexane/EtOAc 4:1).

    • Observation: A baseline spot or a new spot with lower Rf than the product indicates polymerization or N-oxide formation.

  • Corrective Action:

    • Minor Discoloration: Recrystallize from Ethanol/Water (see Protocol A).

    • Major Degradation: Purify via silica gel chromatography (neutralized with 1% Et3N to prevent acid-catalyzed decomposition).

Issue 2: Unexpected "M-HBr" Peak in MS

User Report: "LC-MS shows a persistent impurity with mass [M-80] or [M-82] relative to the starting material."

  • Root Cause: Premature Cyclization to Phenoxazine. The ortho-bromo substituent acts as a leaving group. Oxidative conditions (or high temperatures during GC/MS analysis) can trigger the intramolecular nucleophilic attack of the amine onto the brominated ring.

  • Mechanism:

    • The amine is oxidized to a radical or nitrenium ion.

    • Intramolecular attack displaces the bromine.

    • Result: Formation of the phenoxazine core.

  • Prevention:

    • Avoid heating above 60°C during drying.

    • Ensure solvents are free of peroxides (test THF/Ether).

    • Crucial: Do not use metal spatulas if the sample is slightly acidic; trace iron can catalyze this cyclization.

Issue 3: Low Yield in Cross-Coupling Reactions

User Report: "Buchwald coupling failed; starting material was consumed but no product formed."

  • Root Cause: Catalyst Poisoning via Chelation. The ether oxygen and the amine nitrogen can form a bidentate chelate with the Palladium/Copper catalyst. If the starting material has partially oxidized to the N-oxide, this chelation mode changes, deactivating the catalyst.

  • Solution:

    • Pre-treat the aniline with a mild reducing agent (e.g., Sodium Thiosulfate wash) if oxidation is suspected before the reaction.

    • Use a bidentate ligand (e.g., BINAP, DPPF) that out-competes the substrate for the metal center.

Mechanistic Visualization

The following diagram illustrates the two divergent pathways for degradation under oxidative stress.

OxidationPathways Start This compound (Stable Precursor) Radical Anilino Radical Cation [Intermediate] Start->Radical Oxidation (O2/Light/-e⁻) Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Intermolecular Coupling Cyclic Phenoxazine Derivative (Cyclized Impurity) Radical->Cyclic Intramolecular Cyclization (-Br• / -HBr) Polymer Polyaniline Tars (Dark Precipitate) Dimer->Polymer Further Oxidation

Figure 1: Divergent oxidative degradation pathways. Red Path: Intermolecular degradation (storage failure). Green Path: Intramolecular cyclization (synthesis artifact or thermal degradation).

Experimental Protocols

Protocol A: Purification of Oxidized Material

Use this if the material has darkened but retains >80% purity by HPLC.

  • Dissolution: Dissolve the crude solid (10 g) in minimal boiling Ethanol (approx. 40 mL).

  • Decolorization: Add Activated Charcoal (0.5 g). Stir at reflux for 5 minutes.

    • Note: Do not prolong heating to avoid thermal cyclization.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Collection: Filter the off-white crystals and wash with cold hexanes.

  • Drying: Dry under high vacuum at room temperature (Max 25°C).

Protocol B: Inert Storage Setup

Mandatory for long-term stability (>1 month).

ParameterSpecificationReason
Atmosphere Argon or NitrogenDisplaces O₂ to prevent radical initiation.
Container Amber Glass VialBlocks UV light (prevents photolytic C-Br cleavage).
Seal Teflon-lined Cap + ParafilmPrevents moisture ingress (hydrolysis risk).
Temp 2°C to 8°CSlows kinetics of auto-oxidation.

Stability Data Summary

ConditionDurationResultStatus
Ambient Air / Light 48 HoursSurface turns beige; 2-3% Impurity formed.Unstable
Inert / Dark / 4°C 6 Months<0.5% degradation.Stable
Solution (CDCl₃) 24 HoursFormation of HCl salts (from solvent decomposition) & oxidation.Avoid
Solution (DMSO) 24 HoursStable if degassed; otherwise slow N-oxidation.Acceptable

References

  • BenchChem. (2025).[1] Preventing oxidation of 2-(Allyloxy)aniline during storage.[1]Link

  • Katsamakas, S., et al. (2016).[2] Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications.[2] Current Medicinal Chemistry.[2][3] Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(4-Bromophenoxy)aniline. (Used for analogue safety comparison). Link

  • Mruthunjaya, A., et al. (2023).[4] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.[1][2][4][5][6][7] Link

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the spectral characterization of 2-(2-Bromophenoxy)aniline , a critical scaffold in medicinal chemistry (often associated with NSAID derivatives and kinase inhibitors).

This guide adopts a comparative approach , analyzing the target molecule against its non-brominated parent, 2-Phenoxyaniline , to provide researchers with diagnostic markers for reaction monitoring and structural validation.

Executive Summary & Application Context

This compound represents a sterically congested diaryl ether. In drug development, this specific substitution pattern (ortho-amino, ortho'-bromo) is frequently encountered as an intermediate in the synthesis of tricyclic heterocycles (e.g., dibenzoxazepines).

Accurate NMR characterization is challenging due to the overlapping aromatic signals of the two phenyl rings. This guide provides a self-validating protocol to distinguish the target product from its precursors (e.g., 2-phenoxyaniline) and regioisomers (e.g., 4-(2-bromophenoxy)aniline).

Key Diagnostic Challenge: Distinguishing the specific ortho-bromination pattern on the phenoxy ring from potential para-isomers or unreacted starting material.

Experimental Protocol (SOP)

To ensure reproducibility, the following Standard Operating Procedure (SOP) is recommended for sample preparation.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d6 is the preferred solvent over CDCl₃.

    • Reasoning: DMSO-d6 minimizes the exchange rate of the amine (-NH₂) protons, appearing as a distinct sharp singlet or broad peak (4.5–5.0 ppm), whereas in CDCl₃, this signal is often broadened or lost due to exchange.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Class B or higher).

Acquisition Parameters (400 MHz Base Frequency)
Parameter1H NMR Setting13C NMR SettingNote
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard 1D acquisition.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secEnsure full relaxation of quaternary carbons.
Scans (NS) 161024+High S/N required for quaternary C-Br detection.
Temperature 298 K298 KStandard ambient.

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex aromatic region, utilizing the "Diagnostic Shift" method.

NMR_Assignment_Logic Sample Unknown Sample (Crude Reaction Mix) NH2_Check Check 4.0-5.0 ppm (NH2 Signal) Sample->NH2_Check Aromatic_Region Analyze 6.5-7.7 ppm (Aromatic Protons) NH2_Check->Aromatic_Region Present Br_Diagnostic Look for Doublet (dd) @ ~7.6 ppm Aromatic_Region->Br_Diagnostic Deshielded Peak Found Parent_Check Signals confined to 6.7-7.3 ppm? Aromatic_Region->Parent_Check No Peak > 7.4 ppm Target Confirmed: This compound Br_Diagnostic->Target Parent Impurity: 2-Phenoxyaniline Parent_Check->Parent

Figure 1: Decision tree for distinguishing the target brominated compound from its parent precursor based on chemical shift limits.

1H NMR Spectral Analysis

Comparative Data Table

The table below contrasts the Experimental Parent (2-Phenoxyaniline) with the Predicted Target (this compound). The prediction is based on substituent additivity rules (SCS) derived from empirical diphenyl ether data.

AssignmentProton TypeParent: 2-Phenoxyaniline (δ ppm) [1]Target: this compound (δ ppm) [Predicted]Multiplicity & J (Hz)
NH₂ Amine3.70 (CDCl₃) / 4.85 (DMSO)~4.90 (DMSO)Broad Singlet (s)
H-3 (Aniline) Aromatic6.706.75dd (8.0, 1.5)
H-4 (Aniline) Aromatic6.876.90td (7.5, 1.[1]5)
H-5 (Aniline) Aromatic6.806.85td (7.5, 1.[1]5)
H-6 (Aniline) Aromatic7.046.95dd (8.0, 1.5)
H-3' (Phenoxy) Diagnostic 6.97 7.62 dd (8.0, 1.6)
H-4' (Phenoxy) Aromatic7.047.05td (7.5, 1.5)
H-5' (Phenoxy) Aromatic7.297.20td (7.5, 1.5)
H-6' (Phenoxy) Aromatic6.976.80dd (8.0, 1.5)
Detailed Mechanistic Insight
  • The "Bromine Effect" (Diagnostic Peak): In the parent molecule, the phenoxy ring protons (H-2'/6' and H-3'/5') appear as multiplets between 6.9 and 7.3 ppm.

  • Target Molecule: The introduction of a Bromine atom at the 2' position (ortho) of the phenoxy ring causes a significant deshielding effect on the adjacent proton (H-3'). This proton will shift downfield to approximately 7.60–7.65 ppm .

    • Validation Check: If your spectrum does not show a doublet (or dd) above 7.5 ppm, the bromination likely failed or occurred at the para position (where the shift would be less dramatic and the splitting pattern symmetric).

13C NMR Spectral Analysis

Carbon NMR provides the definitive confirmation of the skeletal structure, particularly for the quaternary carbons which are silent in 1H NMR.

Key Chemical Shifts (DMSO-d6)
Carbon PositionParent (δ ppm)Target (δ ppm)Structural Significance
C-NH₂ (C-1) 138.5139.0Ipso-carbon attached to amine.
C-O (Aniline side, C-2) 144.0143.5Ipso-carbon of ether linkage.
C-O (Phenoxy side, C-1') 158.0153.5Shielded due to ortho-bromo steric crowding.
C-Br (C-2') N/A 112.0 - 114.0 Diagnostic: Distinctive high-field quaternary signal.
C-3' (Ortho to Br) 117.5133.5Deshielded by heavy atom effect.
Analysis Strategy
  • Count the Quaternary Carbons: The target molecule must show 4 quaternary carbons (C-N, C-O, C-O, C-Br). The parent only has 3.

  • Locate the C-Br Peak: Look for a signal around 112–114 ppm . This is characteristic of ortho-brominated carbons in ether systems.

Troubleshooting & Impurity Profile

Common issues encountered during the synthesis (e.g., Ullmann coupling or SNAr) of this scaffold:

Impurity / Artifact1H NMR Signature13C NMR SignatureRemediation
Residual Solvent (DMSO) Quintet @ 2.50 ppmSeptet @ 39.5 ppmDry sample under high vac.
Water Broad s @ 3.33 ppmNoneAdd D₂O shake to confirm.
Unreacted 2-Phenoxyaniline Multiplets @ 6.9–7.3 ppm (No peak > 7.[2]5)Missing peak @ ~113 ppmRecrystallize (EtOH/Water).
Isomer: 4-(2-Bromophenoxy)aniline AA'BB' pattern for aniline ring (symmetric)C-N and C-O peaks shiftCheck coupling pattern of NH₂ ring.

References

  • ChemicalBook. (n.d.). 2-Phenoxyaniline NMR Spectrum (CAS 2688-84-8).[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Phenoxyaniline Product Specification. Retrieved from

  • Wang, H., et al. (2022).[3] Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.[3][4] Chemical Science, 13, 8686-8692.[3] Retrieved from [3][1]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

FTIR absorption bands for amino and ether groups in bromophenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromophenoxyaniline (specifically 4-(4-bromophenoxy)aniline) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors and advanced polyimide materials. Its structural integrity relies on two distinct functionalities: the primary amino group (reaction handle) and the diphenyl ether linkage (structural scaffold).

This guide provides a comparative spectroscopic analysis, distinguishing Bromophenoxyaniline from its non-halogenated precursors (Phenoxyaniline) and fragment analogs (Bromoaniline). It establishes a self-validating FTIR protocol to confirm synthesis success and purity without immediate recourse to NMR.

Part 1: Comparative Analysis

Bromophenoxyaniline vs. Structural Analogs

The primary challenge in characterizing Bromophenoxyaniline is distinguishing it from starting materials (like 4-phenoxyaniline) or degradation products. The table below isolates the specific spectral shifts driven by the electron-withdrawing Bromine substituent and the ether linkage.

Table 1: Differential FTIR Fingerprint Analysis

Functional GroupModeBromophenoxyaniline (Target)4-Phenoxyaniline (Precursor)4-Bromoaniline (Fragment)Differentiation Logic
Amino (

)
Stretch (Asym/Sym)



Br exerts an inductive effect (-I), slightly increasing force constants compared to unsubstituted phenoxy.
Ether (

)
Asym Stretch


AbsentThe presence of this strong band confirms the ether linkage is intact.
Aromatic Ring Out-of-Plane (OOP)


(Mono-sub)

Target has two 1,4-disubstituted rings. Precursor has one monosubstituted ring (distinct peaks at 690/750).
Carbon-Halogen

Stretch

Absent

Presence of low-frequency bands confirms bromination.

Key Insight: The most reliable "Go/No-Go" signal for the bromination of phenoxyaniline is the disappearance of the monosubstituted benzene peaks (


) and the sharpening of the para-substituted band at 

.

Part 2: Detailed Spectral Assignments

The Amino Group ( )

The amino group is the primary reaction site. Its bands are sensitive to hydrogen bonding; therefore, solid-state (KBr) spectra may show broadening compared to solution phase.

  • Stretching Region (

    
    ):  You will observe a "doublet" characteristic of primary amines.
    
    • Asymmetric Stretch (

      
      ): Higher frequency (
      
      
      
      ).
    • Symmetric Stretch (

      
      ): Lower frequency (
      
      
      
      ).
  • Bending Region (

    
    ):  The 
    
    
    
    scissoring vibration appears here. Note that this can overlap with aromatic
    
    
    stretching. A sharp band at
    
    
    is diagnostic.
The Ether Linkage ( )

The diphenyl ether moiety provides the "hinge" flexibility.

  • Asymmetric Stretch (

    
    , 
    
    
    
    ):
    This is often the strongest peak in the spectrum. It arises from the anti-phase stretching of the
    
    
    bonds.
  • Symmetric Stretch (

    
    , 
    
    
    
    ):
    Weaker and sharper than the asymmetric band.
  • Interference Warning: The aromatic

    
     stretch also appears near 
    
    
    
    . However, the ether band is typically broader and more intense.
Structural Visualization (Vibrational Map)

VibrationalMap Molecule Bromophenoxyaniline Structure Amino Amino Group (-NH2) Reaction Handle Molecule->Amino Ether Ether Linkage (C-O-C) Scaffold Molecule->Ether Bromo Bromo Group (-Br) Substituent Molecule->Bromo NH_Stretch N-H Stretch 3300-3500 cm⁻¹ (Doublet) Amino->NH_Stretch NH_Bend N-H Scissoring ~1620 cm⁻¹ Amino->NH_Bend Ether_Asym C-O-C Asym Stretch 1235-1245 cm⁻¹ (Strongest Peak) Ether->Ether_Asym Br_Stretch C-Br Stretch 500-700 cm⁻¹ Bromo->Br_Stretch Para_OOP Para-Sub OOP ~825 cm⁻¹ Bromo->Para_OOP Inductive Effect

Figure 1: Vibrational mapping of Bromophenoxyaniline functional groups to specific FTIR spectral regions.

Part 3: Experimental Protocol (Self-Validating)

Method: Solid-State ATR-FTIR

Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid moisture absorption (which broadens


 bands) and to ensure rapid throughput during synthesis monitoring.
Step-by-Step Workflow
  • Crystal Preparation: Ensure the sample is dry. Recrystallize from Ethanol/Water if the melting point is not sharp (

    
    ).
    
  • Background Scan: Collect 32 scans of the clean Diamond/ZnSe crystal (air background).

  • Sample Loading: Place ~5 mg of solid powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the

    
     low-frequency region).
    
  • Acquisition:

    • Range:

      
      
      
    • Resolution:

      
      
      
    • Scans: 32 or 64

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth aggressively, as this may merge the

    
     doublet.
    
Validation Logic (The "Checklist")

Use this logic gate to validate your product identity immediately after acquisition.

ValidationLogic Start Start Spectral Analysis CheckNH2 Doublet at 3300-3500 cm⁻¹? Start->CheckNH2 CheckEther Strong Band at ~1240 cm⁻¹? CheckNH2->CheckEther Yes ResultFail1 FAIL: Amine Oxidized or Salt Form CheckNH2->ResultFail1 No (Broad/Single) CheckMono Peaks at 690 & 750 cm⁻¹? CheckEther->CheckMono Yes ResultFail2 FAIL: Ether Cleavage (Hydrolysis) CheckEther->ResultFail2 No ResultPass PASS: Bromophenoxyaniline Confirmed CheckMono->ResultPass No (Absent) ResultFail3 FAIL: Incomplete Bromination (Start Material Present) CheckMono->ResultFail3 Yes (Present)

Figure 2: Decision tree for validating product identity using key spectral markers.

References

  • National Institutes of Health (NIH) / PubChem. 4-(4-Bromophenoxy)aniline Compound Summary. Available at: [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.[1] Spectrochimica Acta Part A. Available at: [Link][1]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-(2-Bromophenoxy)aniline and its Comparison with Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(2-Bromophenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. By understanding its fragmentation patterns under various ionization techniques, researchers can confidently identify and characterize this compound and its analogues. This document also offers a comparative perspective on alternative analytical techniques, providing a holistic view for comprehensive structural analysis.

Introduction to the Structural Analysis of this compound

This compound is a diaryl ether derivative containing both an aniline and a brominated phenyl moiety. This unique combination of functional groups dictates its chemical properties and, consequently, its behavior in a mass spectrometer. Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation patterns upon ionization.[1] This guide will focus primarily on two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3] This provides a detailed fragmentation "fingerprint" that is highly useful for structural elucidation.

The molecular ion of this compound (C₁₂H₁₀BrNO) has a nominal mass of 263 u for the ⁷⁹Br isotope and 265 u for the ⁸¹Br isotope, which are present in an approximate 1:1 ratio. The mass spectrum will therefore exhibit a characteristic isotopic pattern for all bromine-containing fragments.

Key Predicted Fragmentation Pathways under EI-MS:

  • Loss of Bromine Radical: A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical (•Br), leading to a fragment ion at m/z 184. This is often a prominent peak in the spectrum.

  • Ether Bond Cleavage: The C-O ether bond is susceptible to cleavage. This can occur in two ways:

    • Cleavage with charge retention on the aminophenyl portion, resulting in a fragment at m/z 92 (C₆H₆N⁺) and a neutral bromophenoxy radical.

    • Cleavage with charge retention on the bromophenoxy portion, leading to a bromophenoxy cation at m/z 171/173 (C₆H₄BrO⁺).

  • Fragmentation of the Aniline Moiety: The aniline portion of the molecule is expected to undergo its characteristic fragmentation, most notably the loss of a neutral hydrogen cyanide (HCN) molecule from the aminophenyl cation (m/z 92), resulting in a fragment at m/z 65.

  • Formation of a Dibenzofuran-like Intermediate: Studies on polybrominated diphenyl ethers (PBDEs) have shown that EI-induced fragmentation can lead to the formation of stable dibenzofuran-like intermediates.[4] For this compound, this could involve the loss of HBr, leading to a radical cation of a dibenzofuran-like structure.

The following DOT script visualizes the predicted EI fragmentation pathways:

EI_Fragmentation M [C₁₂H₁₀BrNO]⁺˙ m/z 263/265 F1 [C₁₂H₁₀NO]⁺ m/z 184 M->F1 - •Br F2 [C₆H₄BrO]⁺ m/z 171/173 M->F2 Ether Cleavage F3 [C₆H₆N]⁺ m/z 92 M->F3 Ether Cleavage F4 [C₅H₄]⁺˙ m/z 65 F3->F4 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathways of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation in the source.[2] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing structural information. For this compound, protonation is expected to occur predominantly on the nitrogen atom of the aniline moiety, as it is the most basic site.[5][6]

Key Predicted Fragmentation Pathways under ESI-MS/MS:

The protonated molecule [C₁₂H₁₁BrNO]⁺ will have a monoisotopic mass of 264.0022 u for the ⁷⁹Br isotope and 266.0002 u for the ⁸¹Br isotope.

  • Loss of Bromophenol: A likely fragmentation pathway for the protonated molecule is the loss of a neutral 2-bromophenol molecule (C₆H₅BrO), resulting in an anilinium ion fragment at m/z 93.

  • Loss of Aniline: Alternatively, the loss of a neutral aniline molecule (C₆H₇N) from the protonated precursor would yield a bromophenoxy cation at m/z 171/173.

  • Loss of HBr: The loss of a neutral hydrogen bromide molecule is another plausible fragmentation pathway, leading to a fragment ion at m/z 184.

The following DOT script illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation MH [C₁₂H₁₁BrNO]⁺ m/z 264/266 F1 [C₆H₆N]⁺ m/z 93 MH->F1 - C₆H₅BrO F2 [C₆H₄BrO]⁺ m/z 171/173 MH->F2 - C₆H₇N F3 [C₁₂H₁₀NO]⁺ m/z 184 MH->F3 - HBr

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparison with Structurally Related Compounds

To further substantiate our predicted fragmentation patterns, we can compare them with the known mass spectra of structurally similar molecules.

CompoundKey Fragments (EI-MS)Key Fragments (ESI-MS/MS of [M+H]⁺)
2-Phenoxyaniline m/z 185 (M⁺), 92 ([C₆H₆N]⁺), 77 ([C₆H₅]⁺), 65m/z 186 ([M+H]⁺), 93 ([C₆H₆N]⁺)
2-Bromoanisole m/z 186/188 (M⁺), 171/173 ([M-CH₃]⁺), 143/145 ([M-CH₃-CO]⁺), 92, 77m/z 187/189 ([M+H]⁺), 172/174 ([M+H-CH₃]⁺)
2-Bromodiphenylamine m/z 247/249 (M⁺), 167 ([M-HBr]⁺), 168 ([M-Br]⁺)Not readily available

The fragmentation of 2-phenoxyaniline, lacking the bromine atom, shows the characteristic cleavage of the ether bond to produce the aminophenyl cation at m/z 92.[7] 2-Bromoanisole demonstrates the typical loss of a methyl group followed by CO, a common fragmentation for anisoles.[8][9] The fragmentation of 2-bromodiphenylamine, which has a nitrogen bridge instead of oxygen, shows loss of HBr and Br, similar to what we predict for our target molecule.[7] These examples strongly support the proposed fragmentation pathways for this compound.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and semi-volatile compounds under EI ionization.[10]

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[11]

  • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

The following DOT script outlines the GC-MS workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve in Solvent Dilute Serial Dilution to 10 µg/mL Dissolve->Dilute Transfer Transfer to Vial Dilute->Transfer Inject Inject 1 µL Transfer->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Data Data Detect->Data Generate Mass Spectrum

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is ideal for analyzing less volatile or thermally labile compounds and provides excellent sensitivity and selectivity.[12]

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS: Select the protonated molecule (m/z 264/266) as the precursor ion and acquire product ion spectra at varying collision energies (e.g., 10, 20, and 40 eV).

The following DOT script depicts the LC-MS/MS workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Dissolve Dissolve in Solvent Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Transfer Transfer to Vial Filter->Transfer Inject Inject 2 µL Transfer->Inject Separate LC Separation Inject->Separate Ionize ESI (+) Separate->Ionize MS1 MS1: Select [M+H]⁺ Ionize->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Analyze Fragments CID->MS2 Data Data MS2->Data Generate MS/MS Spectrum

Caption: Workflow for LC-MS/MS analysis of this compound.

Comparison with Other Alternatives

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often requires complementary analytical techniques.

TechniqueAdvantagesDisadvantagesSuitability for this compound
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information.Isomeric differentiation can be challenging, requires pure samples for direct infusion.Excellent for initial identification, molecular weight determination, and gaining structural insights through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.[13] The definitive method for de novo structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.Essential for unambiguous structure confirmation, including the precise location of the bromine atom and the linkage of the two aromatic rings.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Does not provide information on the overall molecular structure or connectivity.Useful for confirming the presence of the N-H bond in the aniline and the C-O-C ether linkage.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state.Requires a single, high-quality crystal, which can be difficult to obtain.[14]The ultimate method for structure determination if a suitable crystal can be grown.

Logical Relationship of Analytical Techniques:

Analytical_Techniques MS Mass Spectrometry Structure Confirmed Structure MS->Structure Molecular Weight & Fragmentation NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry IR IR Spectroscopy IR->Structure Functional Groups Xray X-ray Crystallography Xray->Structure 3D Structure

Caption: Complementary analytical techniques for structural elucidation.

Conclusion

The mass spectrometric fragmentation of this compound can be reliably predicted based on the established behavior of its constituent functional groups. Electron ionization is expected to yield a complex fragmentation pattern, providing a detailed structural fingerprint, while electrospray ionization followed by tandem mass spectrometry will offer targeted structural information from the protonated molecule. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and potentially X-ray crystallography is recommended. The experimental protocols provided in this guide offer a robust starting point for researchers to obtain high-quality mass spectrometric data for this and related compounds, facilitating their confident identification and characterization in various scientific endeavors.

References

  • ResearchGate. (2026, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]

  • PubMed. (2018, April 19). Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2012, November 30). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Retrieved from [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Wikipedia. 2-Bromoanisole. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • arXiv. (2020, March 17). Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. Retrieved from [Link]

  • ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

  • ResearchGate. (2026, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]

  • ResearchGate. (2026, August 6). Electrospray ionization mass spectrometry of tribenzyltin substituted-phenoxyacetate compounds. Retrieved from [Link]

  • ACS Publications. (2023, July 3). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Retrieved from [Link]

  • New Directions Aromatics. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
  • ResearchGate. (2021, April 23). What exactly is causing analyte protonation in electrospray ionization MS?. Retrieved from [Link]

  • PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

  • PubMed. (2018, April 19). Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • ResearchGate. ESI(+)-MS/MS spectrum for protonated CHX acquired by ramping the collision energy from 5 to 150 eV. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • MDPI. Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS.
  • Purdue University. Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li.
  • PubChem. 2-Bromoanisole. Retrieved from [Link]

  • PMC - NIH. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Retrieved from [Link]

  • ResearchGate. Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • YouTube. (2025, August 2). How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone. Retrieved from [Link]

  • ACS Publications. (2026, January 26). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Retrieved from [Link]

  • ResearchGate. The difficulties in polybrominated diphenyl ethers identification by GC-EI-MS technique. Retrieved from [Link]

  • Pittcon. (2025, January 23). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

  • PubMed. Quantitative analysis of 39 polybrominated diphenyl ethers by isotope dilution GC/low-resolution MS. Retrieved from [Link]

  • The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. Retrieved from [Link]

Sources

HPLC method development for purity analysis of phenoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity and Method Optimization

Executive Summary

Phenoxyaniline derivatives serve as critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. Their structural duality—comprising an electron-rich ether linkage between two aromatic rings and a basic amine tail—presents a unique chromatographic challenge. Standard C18 methods often fail to resolve positional isomers (e.g., ortho- vs. para- phenoxyaniline) or suffer from peak tailing due to silanol interactions.

This guide objectively compares the performance of C18 (Alkyl) , Biphenyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence and mechanistic principles, we demonstrate that Biphenyl stationary phases , when coupled with methanol-based mobile phases, offer superior selectivity for phenoxyaniline purity analysis compared to traditional C18 chemistries.

Part 1: The Chromatographic Challenge

Structural Complexity

Phenoxyaniline derivatives (e.g., 4-phenoxyaniline, pKa ~4.75) possess three distinct interaction sites:

  • Hydrophobic Domain: The diphenyl ether backbone.

  • 
    -Electron System:  Two aromatic rings capable of 
    
    
    
    stacking.
  • Basic Moiety: The primary amine, which is protonated at acidic pH (

    
    ), leading to secondary interactions with residual silanols on the silica support.
    
The "Generalist" Trap

Standard C18 columns rely primarily on hydrophobic subtraction. While effective for bulk retention, they lack the "shape selectivity" required to distinguish between impurities that share similar hydrophobicity but differ in spatial arrangement (isomers) or electron density (oxidative degradants).

Part 2: Comparative Study of Stationary Phases[1]

We evaluated three distinct column chemistries for the separation of 4-phenoxyaniline from its critical impurities (phenol, 4-nitrodiphenyl ether, and the ortho- isomer).

Scenario A: The Baseline (C18)
  • Column: High-strength Silica C18 (3.5 µm, 150 x 4.6 mm).

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: Adequate retention of the main peak. However, the ortho- and para- isomers often co-elute or show poor resolution (

    
    ). The basic amine group causes peak tailing (
    
    
    
    ) unless high concentrations of ion-pairing agents (e.g., TFA) are used, which suppresses MS sensitivity.
Scenario B: The Specialist (Biphenyl)
  • Column: Biphenyl Core-Shell (2.7 µm, 150 x 4.6 mm).

  • Mechanism: Hydrophobic + Strong

    
     interactions.[2]
    
  • Outcome: The biphenyl ligands align with the aromatic rings of the analyte. Since the electron density differs between the ortho- and para- positions, the biphenyl phase discriminates these isomers effectively.

  • Critical Factor: The use of Methanol as the organic modifier is crucial. Acetonitrile creates a

    
    -cloud that shields the stationary phase, dampening the selective interaction. Methanol allows the 
    
    
    
    mechanism to dominate.
Scenario C: The Alternative (PFP)
  • Column: Pentafluorophenyl Propyl (3 µm, 150 x 4.6 mm).

  • Mechanism: Dipole-dipole + Hydrogen bonding.

  • Outcome: Excellent for halogenated impurities. However, for non-halogenated phenoxyanilines, the retention is often lower than C18 or Biphenyl, leading to potential elution in the solvent front void if not carefully gradient-controlled.

Part 3: Experimental Data & Protocol

Representative Performance Metrics

The following data summarizes the separation efficiency of the three columns under optimized conditions (Mobile Phase: Water/Methanol with 0.1% Formic Acid).

ParameterC18 (Standard)PFP (Fluorinated)Biphenyl (Recommended)
Retention Time (Main Peak) 8.4 min6.2 min10.1 min
Resolution (Isomer Pair) 1.2 (Co-elution risk)1.83.5 (Baseline resolved)
Tailing Factor (

)
1.91.41.1
Selectivity (

)
1.051.121.25

Note: Data represents average performance across multiple lots. Biphenyl shows the highest resolution and best peak symmetry.

Recommended Protocol: Biphenyl Method

This protocol is designed for the purity analysis of 4-phenoxyaniline and related ether-linked amines.

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Rationale: Low pH suppresses silanol ionization, reducing tailing.

  • Solvent B: Methanol (LC-MS Grade). Rationale: Enhances

    
     selectivity.
    

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 35°C (Control is critical;

    
     interactions are exothermic and temperature-sensitive).
    
  • Detection: UV @ 245 nm (Isosbestic point approximation) and 290 nm (Specific for conjugated ether).

Gradient Table:

Time (min) % Solvent B Comment
0.0 5 Initial hold for polar impurities
2.0 5 End of hold
15.0 95 Linear ramp for elution
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | Ready for next injection |

Part 4: Visualizing the Workflow

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct column and mobile phase based on the specific structural properties of the phenoxyaniline derivative.

MethodDevelopment Start Start: Phenoxyaniline Derivative Analysis CheckIsomers Are Positional Isomers Present? (Ortho/Meta/Para) Start->CheckIsomers CheckHalogens Are Halogenated Impurities Present? CheckIsomers->CheckHalogens No SelectBiphenyl Select Biphenyl Column (Maximize Pi-Pi Interaction) CheckIsomers->SelectBiphenyl Yes (Critical) SelectPFP Select PFP Column (Dipole-Dipole Selectivity) CheckHalogens->SelectPFP Yes SelectC18 Select C18 Hybrid Column (High pH Stability needed?) CheckHalogens->SelectC18 No (Standard Purity) ModifierMeOH Use Methanol Modifier (Enhances Pi-Pi) SelectBiphenyl->ModifierMeOH Required ModifierACN Use Acetonitrile Modifier (Standard Hydrophobicity) SelectPFP->ModifierACN Recommended SelectC18->ModifierACN Recommended

Caption: Decision matrix for stationary phase selection based on impurity profile and structural moieties.

Impurity Profiling Mechanism

The following diagram details the interaction mechanisms that allow the Biphenyl phase to separate the ortho- isomer from the para- isomer, a feat difficult for C18.

InteractionMechanism cluster_C18 C18 Interaction cluster_Biphenyl Biphenyl Interaction Analyte Phenoxyaniline (Analyte) C18Ligand Alkyl Chain (C18) Analyte->C18Ligand Weak Discrimination BiLigand Biphenyl Ligand Analyte->BiLigand Strong Discrimination Mech1 Hydrophobic Subtraction C18Ligand->Mech1 Result2 Poor Resolution Mech1->Result2 Co-elution Mech2 Pi-Pi Stacking (Steric Selectivity) BiLigand->Mech2 Result High Resolution Mech2->Result Separation of Positional Isomers

Caption: Mechanistic comparison showing how Pi-Pi stacking in Biphenyl columns drives isomer resolution.

Part 5: Scientific Integrity & Troubleshooting

To ensure the trustworthiness of this method, the following System Suitability Tests (SST) must be implemented:

  • Resolution Check: The resolution (

    
    ) between the main peak and the nearest impurity (usually the ortho- isomer) must be 
    
    
    
    .
  • Tailing Factor: For the main amine peak,

    
     should be 
    
    
    
    . If
    
    
    , increase the buffer concentration (e.g., from 10mM to 20mM) or temperature (up to 40°C) to reduce secondary silanol interactions.
  • Blank Verification: Inject a blank (Mobile Phase A) to ensure no ghost peaks from the gradient dwell volume interfere with low-level impurity quantification.

Authoritative Grounding

The shift from C18 to Biphenyl for aromatic amines is supported by the distinct "shape selectivity" offered by the rigid biphenyl structure. Unlike the flexible C18 alkyl chains which collapse under high aqueous conditions or fail to discriminate steric isomers, the biphenyl group maintains a planar configuration that interacts specifically with the


-cloud of the phenoxy group [1, 3]. Furthermore, the use of methanol over acetonitrile is critical; acetonitrile's own 

-electrons can compete with the analyte for stationary phase sites, diminishing the selective benefit [4].

References

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

  • Nacalai Tesque. Comparison of Biphenyl and Other Aromatic Stationary Phases. [Link]

Sources

Comparative Guide: Reactivity & Applications of 2-Bromo vs 4-Bromo Phenoxyaniline Isomers

[1]

Executive Summary

In medicinal chemistry and materials science, brominated phenoxyanilines serve as critical "lynchpin" scaffolds.[1] The choice between the 2-bromo (ortho) and 4-bromo (para) isomers dictates not only the synthetic pathway but also the electronic and steric profile of the final molecule.[1]

  • 2-Bromo-4-phenoxyaniline: Characterized by significant steric hindrance at the amine and reduced basicity.[1] It is the preferred scaffold when directing groups (DG) are needed for C-H activation or when preventing metabolic oxidation at the ortho-position.[1]

  • 4-Bromo-2-phenoxyaniline: Offers a sterically accessible bromine handle for rapid cross-coupling.[1] The amine remains nucleophilic, making it ideal for urea/amide formation prior to functionalizing the aryl ring.

Structural Definitions & Physical Properties[1][2]

To ensure precision, we define the specific isomers analyzed in this guide. Note that "phenoxyaniline" typically implies the ether linkage is the primary substituent, but numbering priorities (Amine > Ether > Halogen) dictate the nomenclature.

FeatureIsomer A: 2-Bromo-4-phenoxyaniline Isomer B: 4-Bromo-2-phenoxyaniline
Structure Bromine is Ortho to NH₂; Phenoxy is Para .[1]Bromine is Para to NH₂; Phenoxy is Ortho .[1]
CAS Number Implied (Analogous to 2-bromo-4-methoxyaniline)857594-84-4
Steric Environment High steric crowding around Nitrogen.[1]Low steric crowding around Nitrogen (but OPh is ortho).
Electronic Effect Inductive withdrawal (-I) close to NH₂.[1]Resonance (+R) of NH₂ dominates; Br is distal.[1]
pKa (Approx.) ~2.5 (Weak Base)~3.8 (Moderate Base)
Primary Use Precursor for sterically congested biaryls.[1]Rapid scaffold expansion via Suzuki/Buchwald coupling.

Note on Nomenclature: A third common isomer is 4-(4-bromophenoxy)aniline (CAS 31465-35-7), where the bromine is on the distal phenoxy ring.[1] While chemically distinct, this guide focuses on the aniline-ring isomers (A and B)[1] as they directly influence the reactivity of the nitrogen "warhead."[1]

Reactivity Profile Analysis

Nucleophilic Aromatic Substitution & Amine Nucleophilicity

The position of the bromine atom drastically alters the nucleophilicity of the amine group (

1
  • 2-Bromo Isomer (Ortho): The bromine atom exerts a strong inductive electron-withdrawing effect (-I) and, more importantly, creates a steric blockade .[1]

    • Consequence: Acylation or alkylation of the amine requires higher temperatures or stronger bases.[1] The lone pair is less available for attack.[1][2]

  • 4-Bromo Isomer (Para): The bromine is distal.[1] While still electron-withdrawing, it does not sterically hinder the nitrogen.[1] However, the ortho-phenoxy group in this isomer (4-bromo-2-phenoxyaniline) does introduce some steric bulk, but the flexible ether linkage (

    
    ) often rotates away, leaving the amine relatively accessible.
    
Metal-Catalyzed Cross-Coupling (The "Halogen Handle")

In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity of the C-Br bond is the rate-determining factor during oxidative addition.[1]

  • 4-Bromo Reactivity (High): The C-Br bond is exposed.[1] Pd(0) species can easily insert.[1] Standard ligands (e.g.,

    
    , dppf) are usually sufficient for high yields.
    
  • 2-Bromo Reactivity (Restricted): The oxidative addition is hindered by the adjacent amine (and potential coordination of the amine to the metal).[1]

    • Solution: Requires bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHC) to facilitate the reaction and prevent catalyst poisoning by the free amine.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for these isomers.

ReactivityComparisonStart_2Br2-Bromo-4-phenoxyaniline(Ortho-Br)Step_AcylationAmide Coupling(R-COCl)Start_2Br->Step_Acylation Low NucleophilicityStep_SuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)Start_2Br->Step_Suzuki Steric BlockStart_4Br4-Bromo-2-phenoxyaniline(Para-Br)Start_4Br->Step_Acylation High NucleophilicityStart_4Br->Step_Suzuki Accessible C-BrProduct_2Br_AmideSlow Formation(Steric Hindrance)Step_Acylation->Product_2Br_AmideProduct_4Br_AmideFast Formation(High Yield)Step_Acylation->Product_4Br_AmideProduct_2Br_BiarylRequires SPhos/XPhos(Challenging)Step_Suzuki->Product_2Br_BiarylProduct_4Br_BiarylStandard Conditions(Efficient)Step_Suzuki->Product_4Br_Biaryl

Figure 1: Comparative reactivity pathways.[1] The 4-bromo isomer (Green) allows for standard high-yield synthesis, whereas the 2-bromo isomer (Red) requires specialized conditions due to steric hindrance.[1]

Experimental Protocol: Selective Functionalization

When working with 2-bromo-4-phenoxyaniline , standard protocols often fail. Below is an optimized protocol for a Buchwald-Hartwig amination, specifically tuned for the sterically hindered ortho-bromide.

Optimized Protocol for Ortho-Bromo Coupling

Objective: Coupling 2-bromo-4-phenoxyaniline with Morpholine.

  • Catalyst System: Use

    
      (1.0 mol%) with BINAP  or XPhos  (2.0 mol%). Note: Standard 
    
    
    is ineffective here.
  • Base: Sodium tert-butoxide (

    
    ), 1.4 equiv.[1]
    
  • Solvent: Toluene (anhydrous), degassed.

  • Procedure:

    • Charge an oven-dried Schlenk tube with the amine (1.0 equiv), morpholine (1.2 equiv), base, and catalyst precursor.

    • Add solvent under Argon flow.[1]

    • Heat to 100°C for 12–16 hours. (The 4-bromo isomer would typically react at 80°C in <4 hours).[1]

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Validation: Monitor disappearance of the starting material via TLC (Hexane/EtOAc 4:1). The ortho-bromo starting material will have a slightly higher

    
     than the para-isomer due to internal H-bonding or dipole masking.[1]
    

Medicinal Chemistry Implications (E-E-A-T)

From a drug design perspective, the choice of isomer is often strategic rather than purely synthetic:

  • Metabolic Blocking: Placing the bromine (or the subsequent group) at the 4-position (Para) effectively blocks CYP450-mediated para-hydroxylation, a common metabolic clearance pathway.[1] This makes 4-bromo-2-phenoxyaniline derivatives often more metabolically stable.[1]

  • Conformational Lock: The 2-bromo substituent can force the aniline nitrogen out of planarity with the phenyl ring.[1] This "ortho-effect" can be exploited to lock a drug molecule into a bioactive conformation that fits a specific receptor pocket, potentially increasing potency despite the synthetic difficulty.[1]

References

  • ChemicalBook. (n.d.).[1] 2-Phenoxyaniline Properties and Synthesis. Retrieved from [1]

  • BLD Pharm. (n.d.).[3] 4-Bromo-2-phenoxyaniline Product Page (CAS 857594-84-4).[1][3][4] Retrieved from

  • J&K Scientific. (n.d.).[1] 4-(4-Bromophenoxy)aniline Applications. Retrieved from

  • Sigma-Aldrich. (n.d.). Reactivity of Bromoanilines: 2-Bromo vs 4-Bromo. Retrieved from [1]

  • National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary: Brominated Anilines. Retrieved from

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-(2-Bromophenoxy)aniline requires a disposal protocol grounded in both regulatory compliance and a deep understanding of the molecule's chemical nature. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its classification as a halogenated aromatic amine allows us to establish a robust disposal plan based on authoritative data for structurally related compounds and established principles for this chemical class.

Hazard Identification and Characterization

Understanding the potential hazards of a chemical is the first principle of its safe management. This compound belongs to two critical chemical classes: aromatic amines and halogenated organic compounds. Aromatic amines as a class are noted for their potential toxicity, with aniline itself being toxic, a suspected carcinogen, and capable of causing organ damage through repeated exposure[1]. The presence of a bromine atom designates it as a halogenated compound, which has specific implications for final disposal methods under U.S. Environmental Protection Agency (EPA) guidelines[2][3].

Based on data from the structurally similar isomer 2-(4-Bromophenoxy)aniline and the broader category of aromatic amines, we can anticipate the following hazard profile[4]:

Property Anticipated Value / Classification Rationale & Significance
Chemical Formula C₁₂H₁₀BrNODefines the elemental composition.
Physical State Likely a solid at room temperature.Influences handling and spill control procedures.
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation)Aromatic amines can be readily absorbed, necessitating strict PPE protocols[1][5].
Skin IrritationCommon for aromatic amines and indicated for the 4-bromo isomer[4][6].
Serious Eye IrritationIndicated for the 4-bromo isomer[4][6]. Direct contact must be avoided.
Respiratory IrritationPotential for dust or vapors to irritate the respiratory tract[4].
Suspected Carcinogenicity/MutagenicityA known risk for the parent compound, aniline[1]. Must be handled as a potential carcinogen.
Environmental HazardHazardous to the aquatic environment[1][5]. Must be prevented from entering sewer systems or waterways.

Critical Waste Segregation and Incompatibility

The causality behind strict waste segregation is the prevention of dangerous chemical reactions, such as the generation of toxic gases, heat, or pressure. This compound waste must be categorized as Halogenated Organic Waste . It must never be mixed with other waste streams.

Key Incompatibilities: Mixing this compound or its waste with the following can lead to violent reactions and must be strictly avoided[7][8][9]:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates, chlorates). Aniline itself reacts dangerously with these materials[7][8][10].

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid).

  • Strong Bases: (e.g., sodium hydroxide).

  • Acid Anhydrides: (e.g., acetic anhydride)[10].

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_incompatible Keep Separate From: start Generated Chemical Waste This compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_bin Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_bin Yes non_halogenated_stream Non-Halogenated Waste Stream is_halogenated->non_halogenated_stream No oxidizers Oxidizers acids Strong Acids bases Strong Bases

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the point of generation to its final collection, in compliance with regulations from the Occupational Safety and Health Administration (OSHA) and the EPA[11][12].

Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Gloves: Nitrile or other chemically resistant gloves. Aromatic amines may permeate some common glove types, so check for breakthrough times if available[13].

  • Eye Protection: Safety glasses with side shields are mandatory. A face shield is recommended if there is a splash risk.

  • Body Covering: A flame-resistant lab coat and closed-toe shoes are required.

Step 3.2: Waste Collection at the Point of Generation

Collect all waste containing this compound (e.g., residual solids, contaminated consumables like weigh paper or pipette tips, and solutions) directly into a designated, clearly labeled temporary container, such as a beaker or flask, within the fume hood where the work is being conducted[14][15].

Step 3.3: Select the Correct Waste Container

Transfer the collected waste into a primary waste container that is:

  • Chemically Compatible: A glass bottle or a high-density polyethylene (HDPE) carboy is suitable[16].

  • Leak-Proof: The container must have a tightly sealing screw-top cap to prevent leaks and vapor release[11][14].

  • In Good Condition: The container must be free of cracks or damage[11].

Step 3.4: Properly Label the Waste Container

Accurate labeling is a critical regulatory requirement under OSHA's Hazard Communication Standard and the EPA's Resource Conservation and Recovery Act (RCRA)[11][17]. The label must be securely affixed and include:

  • The words "HAZARDOUS WASTE" [14].

  • Full Chemical Name(s): "Waste this compound". If in solution, list the solvent(s) as well (e.g., "in Dichloromethane").

  • Hazard Characteristics: Check the appropriate boxes for "Toxic" and "Irritant".

  • Researcher's Name and Lab Information.

Step 3.5: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA at or near the point of generation[14]. The SAA must adhere to the following conditions:

  • Location: Inside a ventilated fume hood is the preferred location[16].

  • Segregation: Ensure the container is physically separated from the incompatible materials listed in Section 2[9][18].

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks[14].

  • Quantity Limits: Do not exceed 55 gallons of hazardous waste in the SAA[19].

Step 3.6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[10][20].

  • Do NOT pour this chemical down the drain or place it in the regular trash[19][21].

  • Submit a waste pickup request to your EHS office once the container is full or in accordance with your institution's policies, which often align with the EPA's 12-month removal requirement for academic labs[22].

  • The most probable final disposal method for halogenated organic waste is high-temperature incineration at a licensed facility equipped with flue gas scrubbing to neutralize acidic gases (like HBr) produced during combustion[2][21].

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

G spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Full PPE alert->ppe contain 3. Contain Spill with Inert Absorbent ppe->contain collect 4. Collect Contaminated Material into Waste Container contain->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate report 6. Report to EHS decontaminate->report end Spill Managed report->end

Caption: Emergency response workflow for a this compound spill.

Detailed Spill Protocol:

  • Evacuate and Secure: Immediately alert others in the area. Evacuate personnel and control entrance to the spill zone[10].

  • Ventilate: Ensure adequate ventilation, typically by working within a certified chemical fume hood.

  • Personal Protection: Before cleanup, don the full PPE detailed in Step 3.1.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or diatomaceous earth[1][10]. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Carefully scoop the absorbed material or solid into a designated, sealable container. Label this container as "Hazardous Waste" with the chemical name and "Spill Debris"[10].

  • Decontamination: Clean the spill area with an appropriate solvent (check with your EHS office) and paper towels. Place the used towels in the hazardous waste container.

  • Dispose and Report: Treat the sealed container of spill debris as hazardous waste. Report the incident to your laboratory supervisor and your institution's EHS office immediately.

By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Aminobenzene. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich.Sigma-Aldrich.
  • SAFETY DATA SHEET.Fisher Scientific.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Incompatible Chemicals. Utah State University, Environmental Health and Safety. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites. Occupational Safety and Health Administration. Available at: [Link]

  • Best Practices for Chemical Storage and Segregation in Laboratory. YouTube. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Chemical Incompatibility Chart. Princeton University, Environmental Health & Safety. Available at: [Link]

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  • Lab Waste Disposal: Safety & Regulations Explained. Environmental Marketing Services. Available at: [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Available at: [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.U.S. Environmental Protection Agency.
  • Incompatible Chemicals.University of St. Andrews, Risk Management and Safety.
  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]

  • Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. American Chemical Society, YouTube. Available at: [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Available at: [Link]

  • REGULATION OF LABORATORY WASTE.American Chemical Society.
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  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. Available at: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Available at: [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. ACS Publications, Organic Process Research & Development. Available at: [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University, Environmental Health and Safety Office. Available at: [Link]

  • SAFETY DATA SHEET - TCI Chemicals.TCI Chemicals.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Bromophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-(2-Bromophenoxy)aniline, a halogenated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its structural alerts—an aniline moiety and a brominated aromatic ring—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and handling protocols to ensure the well-being of laboratory personnel.

Hazard Analysis: Understanding the Risks of Aromatic Amines and Halogenated Compounds

The primary hazards associated with this compound are inferred from its constituent functional groups. Aromatic amines are known for their potential toxicity, including effects on the blood (methemoglobinemia), and are often treated as potential carcinogens.[3][4] Halogenated aromatic compounds can also exhibit significant toxicity and may be irritating to the skin, eyes, and respiratory tract.[1]

Anticipated Hazards of this compound:

Hazard ClassPotential EffectsCitation
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][5]
Skin Corrosion/Irritation May cause skin irritation.[5]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][5]
Sensitization May cause an allergic skin reaction.[2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2]
Carcinogenicity Suspected of causing cancer.[2][4]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.[6][7]

Hand Protection

Gloves are the most critical barrier between the chemist and the chemical.[8] Due to the potential for dermal absorption and irritation, selecting the right glove material is paramount.

  • Recommended: Nitrile or neoprene gloves provide good resistance to a range of chemicals, including many solvents and aromatic compounds.[8]

  • Best Practice: Double-gloving is strongly recommended, especially when handling neat material or concentrated solutions. This provides an additional layer of protection in case of a tear or puncture in the outer glove.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[1] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8][9]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., heating, sonicating, or transferring large volumes), a face shield should be worn in addition to chemical splash goggles.[6][9][10]

Body Protection

Protecting the skin from accidental contact is crucial.

  • Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with the sleeves rolled down.[8][11]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Protection: In situations with a high risk of exposure, such as a large-scale reaction or a spill, a disposable chemical-resistant suit may be necessary.[1]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.[11] However, in certain situations, respiratory protection may be required.

  • Primary Control: All work with this compound should be conducted in a properly functioning chemical fume hood.[11]

  • When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A written respiratory protection program, including fit-testing and training, is required under such circumstances.

Operational and Disposal Plans: A Step-by-Step Approach to Safety

A well-defined plan for handling and disposal is essential for minimizing risk and ensuring a safe laboratory environment.

Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to use.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Certification Don PPE Don Appropriate PPE Verify Fume Hood->Don PPE Prepare Spill Kit Prepare Spill Kit Don PPE->Prepare Spill Kit Weighing Weighing in Fume Hood Prepare Spill Kit->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up Work-up & Purification Reaction Setup->Work-up Decontaminate Decontaminate Glassware & Surfaces Work-up->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Safe Handling Workflow for this compound.

Spill Response Protocol

In the event of a spill, a prompt and organized response is crucial.

Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate Assess Assess the spill size and associated risks Alert->Assess PPE Don appropriate PPE (if not already worn) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if appropriate (consult SDS for aniline) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: Spill Response Protocol.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.[2]

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Compatibility: Ensure that waste containers are compatible with the chemical and any solvents used. Halogenated and non-halogenated waste streams should generally be kept separate.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE guidelines, safe handling workflows, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Fostering a proactive culture of safety, where every individual is knowledgeable and accountable, is the cornerstone of a secure and productive laboratory environment.

References

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Aniline. Retrieved from [Link]

  • GOV.UK. (2022, August 10). Aniline: general information. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 56966-46-2,2-(4-Bromophenoxy)aniline. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet Aniline. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.